Product packaging for Isobutyl Myristate(Cat. No.:CAS No. 25263-97-2)

Isobutyl Myristate

Cat. No.: B1583645
CAS No.: 25263-97-2
M. Wt: 284.5 g/mol
InChI Key: SKVCWXRLKHBEKW-UHFFFAOYSA-N
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Description

Isobutyl Myristate, also known as isobutyl tetradecanoate, is a chemical ester with the formula C18H36O2 and a molecular weight of 284.48 g/mol . This compound is supplied as a colorless to almost colorless clear liquid with a specific gravity of 0.86 and a high flash point of approximately 152°C . It is characterized by its role as a solvent and emollient, making it a compound of interest for various research applications . In cosmetic science investigations, this compound is studied for its skin-conditioning properties and its function as a solvent or diluent in fragrance and cosmetic formulations . Its high purity of >97.0% (GC) makes it an excellent analytical standard or reference material for chromatography and spectrometry . Researchers value this ester for its ability to provide a non-greasy feel in model formulations, promoting a light texture. As a solvent, it is effective for dissolving lipophilic substances in the development of various chemical systems . This product is designated for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling is required, and it is recommended to store the product in a cool, dark place, under inert gas, and protected from moisture to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B1583645 Isobutyl Myristate CAS No. 25263-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl tetradecanoate
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InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17(2)3/h17H,4-16H2,1-3H3
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InChI Key

SKVCWXRLKHBEKW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36O2
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DSSTOX Substance ID

DTXSID10179913
Record name Isobutyl myristate
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Molecular Weight

284.5 g/mol
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CAS No.

25263-97-2
Record name Isobutyl myristate
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Record name Isobutyl myristate
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Record name Isobutyl myristate
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Synthesis and Production Methodologies

Conventional Esterification Pathways

The general mechanism for the acid-catalyzed esterification of myristic acid with isobutanol involves the protonation of the carbonyl oxygen of myristic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isobutanol. The subsequent steps involve proton transfer, the elimination of a water molecule, and deprotonation of the ester to regenerate the acid catalyst and yield isobutyl myristate.

p-Toluenesulfonic acid (p-TSA) is another effective homogeneous acid catalyst for the esterification of fatty acids. ajgreenchem.com It is often considered a milder alternative to sulfuric acid and is widely used in the synthesis of esters. ajgreenchem.com Studies on the esterification of myristic acid with different alcohols, including those structurally similar to isobutanol, have demonstrated the efficacy of p-TSA. researchgate.netcapes.gov.br

Research on the esterification of myristic acid with isopropanol (B130326) and n-propanol using p-TSA as a catalyst showed that the reaction rate increases with temperature and the amount of catalyst. researchgate.netcapes.gov.br It was also noted that the reaction with n-propanol is considerably faster than with isopropanol, which is relevant as n-propanol is a primary alcohol like isobutanol. researchgate.netcapes.gov.br This suggests that the esterification of myristic acid with isobutanol using p-TSA would be an efficient process. The reaction kinetics for the esterification of myristic acid with isopropanol and n-propanol were determined over a temperature range of 343–403 K (70–130 °C). researchgate.netcapes.gov.br

Acidic ion-exchange resins, such as those with sulfonic acid functional groups, serve as heterogeneous catalysts for esterification reactions. researchgate.netacs.org These catalysts offer advantages like ease of separation from the reaction mixture and potential for reuse, which can lead to cleaner production processes. guidechem.com Amberlyst-15 is a commonly used acidic ion-exchange resin for esterification reactions. researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr

The synthesis of isobutyl propionate (B1217596), an ester of isobutanol, has been successfully carried out using Amberlyst-15 as a catalyst. researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr In these studies, the reaction was conducted in a stirred batch reactor at temperatures ranging from 318 K to 348 K (45 °C to 75 °C). researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr The findings from the synthesis of isobutyl propionate indicate that acidic ion-exchange resins are effective catalysts for the esterification of isobutanol. These resins are typically made from a polystyrene matrix with sulfonate functional groups. westerncarbon.com

To maximize the yield and efficiency of this compound production, various reaction parameters must be optimized. Temperature is one of the most critical parameters influencing the rate of esterification.

The reaction temperature plays a crucial role in the synthesis of this compound, as it affects both the reaction rate and the equilibrium position. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants and products.

For the synthesis of the analogous isopropyl myristate, industrial processes typically operate at elevated temperatures, often between 100°C and 150°C, to achieve a high conversion rate. alfa-chemistry.com In enzymatic synthesis of isopropyl myristate, a temperature of 65°C was found to be optimal, with temperatures below or above this value resulting in a reduced yield. scispace.comresearchgate.net Another study on enzymatic synthesis found that increasing the reaction temperature from 30°C to 70°C influenced the conversion. nih.gov

In the synthesis of isobutyl propionate using the acidic ion-exchange resin Amberlyst-15, the reaction was found to be temperature-dependent, with experiments conducted in the range of 318 K to 348 K (45 °C to 75 °C). researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr The following table illustrates the effect of temperature on the synthesis of related esters.

Table 1: Effect of Temperature on Ester Synthesis

Ester Catalyst Temperature (°C) Observations Reference
Isopropyl Myristate Enzymatic 55 Sub-optimal yield scispace.comresearchgate.net
Isopropyl Myristate Enzymatic 65 Optimal yield scispace.comresearchgate.net
Isopropyl Myristate Enzymatic 75 Decreased conversion rate scispace.comresearchgate.net
Isobutyl Propionate Amberlyst-15 45 - 75 Reaction rate is temperature-dependent researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr
Isopropyl Myristate Industrial Process 100 - 150 Typical operating range alfa-chemistry.com

Table of Compounds

Compound Name
This compound
Myristic acid
Isobutanol
Sulfuric acid
p-Toluenesulfonic acid
Isobutyl propionate
Isopropyl myristate
Isopropyl alcohol
n-Propanol
Sodium carbonate

Optimization of Chemical Synthesis Parameters

Pressure Effects on Esterification Equilibrium

In some esterification processes, working pressure has been identified as a highly significant factor, with its influence being negative. researchgate.net This is because reducing the pressure can facilitate the removal of water, a byproduct of the esterification reaction. researchgate.netijoer.com By lowering the boiling point of water, a vacuum or reduced pressure system helps to continuously draw it out of the reaction mixture, thereby shifting the reaction equilibrium towards the formation of the ester product. ijoer.com

Conversely, conducting the esterification at elevated pressures, for instance between 5 and 10 bar, can also improve conversion. This approach is not aimed at water removal but at maintaining higher reaction temperatures without losing volatile components like the alcohol reactant. Higher temperatures typically increase the reaction rate. rasayanjournal.co.in Therefore, the effect of pressure is context-dependent: reduced pressure aids in product formation by removing byproducts, while elevated pressure can enhance reaction kinetics by allowing for higher process temperatures.

Strategies for Water Removal and Equilibrium Shift

The synthesis of this compound via esterification is a reversible reaction that produces water as a byproduct. The presence of water in the reaction medium can shift the equilibrium back towards the reactants, thereby lowering the final ester yield. ijoer.com Consequently, the continuous and effective removal of water is a critical strategy for driving the reaction to completion.

Several methods are employed to remove water from the esterification process:

Drying Agents: The use of drying agents like molecular sieves or silica (B1680970) gel is a common strategy. ijoer.com In one study on the continuous synthesis of a similar ester, a water extraction column packed with molecular sieves was placed between two bioreactors. ijoer.com This setup was highly effective, removing water from the reaction medium and shifting the equilibrium to achieve an esterification yield of nearly 99%. ijoer.com

Reactive Distillation: This technique combines the chemical reaction and the separation of products within a single unit. As the esterification proceeds, the water byproduct is continuously removed by distillation, which effectively drives the reaction equilibrium toward the formation of the ester. This integrated approach can lead to significant reductions in reaction volume and improved energy efficiency.

Pressure Reduction: As discussed previously, operating the reaction under a vacuum helps to lower the boiling point of water, facilitating its removal and shifting the equilibrium towards the products. ijoer.com

Other Methods: Additional strategies include bubbling dry air through the reaction mixture and using hydrophilic solvents to absorb the water formed. ijoer.com

Interestingly, the effectiveness of water removal agents can be dependent on the specific catalytic system. While molecular sieves are generally effective, a study on isopropyl myristate synthesis using immobilized lipase (B570770) from Bacillus cereus found that the addition of a molecular sieve drastically reduced the formation of the ester. akjournals.comcapes.gov.brnih.gov This highlights the importance of optimizing water removal strategies for each specific synthesis process. A two-step process involving an intermediate dehydration step has also been shown to be highly effective, achieving a 98.5% conversion in a continuous packed-bed reactor system. nih.gov

Enzymatic Synthesis Approaches: Advancements in Green Chemistry

The use of enzymes, particularly lipases, as biocatalysts for ester synthesis represents a significant advancement in green chemistry. ijsr.net This approach avoids the hazardous chemical catalysts and high temperatures associated with traditional methods, which can cause undesirable side reactions and increase energy consumption. rasayanjournal.co.inijsr.net Lipase-catalyzed reactions offer high specificity under mild conditions, leading to a purer product and a more environmentally friendly process. researchgate.netscispace.com

Lipase-Catalyzed Esterification for this compound Production

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly efficient in catalyzing esterification reactions in non-aqueous or low-water environments. researchgate.netrsc.org Their use in an immobilized form, where the enzyme is fixed onto a solid support, is particularly advantageous as it allows for easy separation from the product, catalyst reusability, and enhanced stability. mdpi.comnih.gov

Immobilized Lipase from Candida antarctica as a Biocatalyst

The lipase B from Candida antarctica (CALB), often used in its commercial immobilized form Novozym 435, is one of the most widely studied and effective biocatalysts for ester synthesis. researchgate.netmagritek.comnih.gov CALB is known for its high thermal stability and efficiency in catalyzing the esterification of myristic acid with alcohols. researchgate.net

Numerous studies have optimized the conditions for myristate ester synthesis using this enzyme. A key strategy involves using a high molar ratio of alcohol to myristic acid (e.g., 15:1), which allows the alcohol to also act as the solvent, creating a single-phase reaction medium that overcomes mass transfer limitations. nih.govnih.gov Research has demonstrated that high conversion yields can be achieved under optimized conditions in both batch and continuous reactor systems. magritek.commagritek.com For instance, a yield of 92.4% was achieved in a batch process, while a continuous fixed-bed reactor reached a 95% conversion rate. magritek.commagritek.com The process intensification in a continuous system, coupled with an intermediate water removal step, has yielded conversions as high as 98.5%. nih.gov

Table 1: Optimized Conditions for Isopropyl Myristate Synthesis using Immobilized Candida antarctica Lipase (Novozym 435)

ParameterOptimized ValueConversion YieldReference
Molar Ratio (Alcohol:Acid) 15:187.65% nih.govcolab.ws
Temperature 60 °C87.65% nih.govcolab.ws
Catalyst Loading 4% (w/w)87.65% nih.govcolab.ws
Reaction Time (Batch) 2.5 h92.4% magritek.com
Flow Rate (Continuous) 1.25 ml/min95% magritek.com
Residence Time (Continuous with Dehydration) 30 min98.5% nih.gov
Immobilized Lipase from Bacillus cereus in Esterification

While Candida antarctica lipase is prevalent, lipases from other microorganisms, such as Bacillus cereus, have also been successfully employed for myristate ester synthesis. akjournals.comcapes.gov.brnih.gov In one study, a thermo-tolerant lipase from Bacillus cereus MTCC 8372 was purified and immobilized on a poly-hydrogel support, which demonstrated a high binding capacity of approximately 94%. akjournals.comcapes.gov.brnih.gov

This immobilized biocatalyst was used to synthesize isopropyl myristate in an n-heptane solvent system. The research identified optimal conditions for the esterification reaction, achieving a significant product concentration after 15 hours. akjournals.comcapes.gov.brnih.gov The enzyme also showed potential for reuse, although with a decrease in productivity in subsequent cycles. akjournals.comnih.gov

Table 2: Research Findings for Isopropyl Myristate Synthesis using Immobilized Bacillus cereus Lipase

ParameterCondition / ResultReference
Reactant Concentration 100 mM Myristic Acid, 100 mM Isopropanol akjournals.comcapes.gov.br
Solvent n-heptane akjournals.comcapes.gov.br
Temperature 65 °C akjournals.comcapes.gov.br
Reaction Time 15 hours akjournals.comcapes.gov.br
Product Concentration (1st Cycle) 66.0 ± 0.3 mM akjournals.comcapes.gov.br
Product Concentration (3rd Cycle) 38.0 ± 0.2 mM akjournals.comnih.gov

Optimization of Enzymatic Reaction Conditions

To maximize the efficiency and economic viability of lipase-catalyzed synthesis of this compound, several reaction parameters must be systematically optimized. ijsr.net

Temperature: Reaction temperature is a crucial parameter, as it affects enzyme activity, substrate solubility, and reaction kinetics. nih.gov For Novozym 435, studies have shown that increasing the temperature from 30 °C to 60 °C enhances the rate of synthesis, with 60 °C often being the optimal temperature. nih.govnih.gov For the lipase from B. cereus, the optimal temperature was found to be higher at 65 °C. akjournals.comcapes.gov.br

Substrate Molar Ratio: The ratio of alcohol to myristic acid significantly influences the reaction rate and final yield. High molar ratios of alcohol (e.g., above 10:1) can serve a dual purpose as both reactant and solvent, creating a homogenous reaction phase that enhances interaction between the substrates and the enzyme, leading to higher conversions. nih.govnih.gov

Agitation Speed: In batch reactors, proper mixing is necessary to reduce mass transfer limitations. An agitation speed of 150 rpm was found to be optimal in one study to ensure adequate contact between the substrates and the immobilized enzyme. nih.gov

Reactor Configuration: The choice between a batch or continuous reactor system impacts productivity and scalability. Continuous processes in packed-bed reactors (PBRs) offer advantages for large-scale production, allowing for stable, long-term operation. ijoer.comnih.gov An immobilized lipase in a PBR was reported to be stable for over 50 days of continuous operation. nih.gov

Molar Ratio of Isobutyl Alcohol to Myristic Acid

The stoichiometry of the esterification reaction requires a 1:1 molar ratio of myristic acid to isobutyl alcohol. However, to shift the reaction equilibrium towards the formation of this compound, an excess of isobutyl alcohol is often employed. rasayanjournal.co.in Research has shown that varying the molar ratio can significantly impact the conversion rate. For instance, studies have explored ratios from 1:1 up to 15:1 (isobutyl alcohol to myristic acid). researchgate.netnih.gov In one study, a molar ratio of 15:1 was used in a batch optimization process. researchgate.netnih.gov Another investigation found that a molar ratio of 8:1 (isopropyl alcohol to myristic acid) was optimal, achieving a high conversion rate. researchgate.netmagritek.com The use of a high molar ratio of alcohol to acid can create a single-phase medium, which helps to overcome mass transfer limitations. researchgate.netnih.gov

Table 1: Effect of Molar Ratio on this compound Synthesis

Molar Ratio (Isobutyl Alcohol:Myristic Acid)CatalystTemperature (°C)Reaction Time (h)Conversion (%)Reference
15:1Novozym 43560587.65 researchgate.netnih.gov
8:1Immobilized Candida Antarctica lipase602.592.4 researchgate.netmagritek.com
1:1Immobilized KDN lipase36.11866.62 mdpi.com
1:3 (Myristic Acid:IPA)Amberlyst-46Not Specified0.583.3 rasayanjournal.co.in
Biocatalyst Loading and Its Influence on Reaction Kinetics

The amount of biocatalyst, typically an immobilized lipase, plays a critical role in the reaction kinetics. The catalyst loading is directly correlated with the reaction time; however, high loadings can present operational and economic constraints. mdpi.com Studies have investigated various catalyst loadings, often expressed as a weight percentage of the reactants. For example, a 4% (w/w) loading of Novozym 435 has been used in batch optimization studies. researchgate.netnih.gov Another study determined that a 4% (w/w) catalyst load was optimal for achieving a high yield of isopropyl myristate. researchgate.netmagritek.com Increasing the catalyst loading generally increases the reaction rate up to a certain point, after which the effect may plateau. For instance, in one study, the conversion of isopropyl myristate (IPM) increased as the catalyst weight went from 6 wt.% to 15 wt.%, but then slightly decreased with further increases. rasayanjournal.co.in

Table 2: Influence of Biocatalyst Loading on this compound Synthesis

BiocatalystCatalyst Loading (% w/w)Molar Ratio (Alcohol:Acid)Temperature (°C)Conversion (%)Reference
Novozym 435415:16087.65 researchgate.netnih.gov
Immobilized Candida Antarctica lipase48:16092.4 researchgate.netmagritek.com
Amberlyst-46153:1Not Specified83.3 rasayanjournal.co.in
Immobilized KDN lipase23.180.67:136.166.62 mdpi.com
Optimal Reaction Temperature and Time

Temperature is a critical parameter that influences both the reaction rate and the stability of the enzyme. Higher temperatures generally increase the reaction rate but can lead to enzyme denaturation if too high. akjournals.com The optimal temperature for the enzymatic synthesis of this compound is often found to be in the range of 30-70°C. nih.gov One study found that the optimal reaction temperature for the synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus was 65°C. akjournals.comnih.gov Another study identified 60°C as the optimal temperature for the synthesis using Novozym 435. researchgate.netnih.govnih.gov

Reaction time is also a key factor, with longer times generally leading to higher conversions until equilibrium is reached. Optimized reaction times can vary significantly depending on other reaction conditions. For example, a reaction time of 2.5 hours was found to be optimal under specific conditions of molar ratio, catalyst load, and temperature. researchgate.netmagritek.com In another case, a reaction time of 15 hours was reported to achieve a significant yield. akjournals.comnih.gov A longer reaction time of 18 hours was also reported as optimal in a different study. mdpi.com

Table 3: Optimal Temperature and Time for this compound Synthesis

BiocatalystTemperature (°C)Reaction Time (h)Molar Ratio (Alcohol:Acid)Conversion (%)Reference
Immobilized Candida antarctica lipase602.58:192.4 researchgate.netmagritek.com
Novozym 43560415:187.65 nih.gov
Immobilized Bacillus cereus lipase65151:166.0 (mM) akjournals.comnih.gov
Immobilized KDN lipase36.1180.67:166.62 mdpi.com
Role of Molecular Sieves in Enhancing Conversion

The esterification reaction produces water as a byproduct. The presence of water can inhibit the reaction and shift the equilibrium back towards the reactants, thus reducing the final conversion. nih.gov To overcome this, molecular sieves are often added to the reaction mixture to selectively remove the water produced. nih.gov The use of molecular sieves has been shown to significantly enhance the conversion of myristic acid to this compound. researchgate.net For instance, the addition of 12.5% w/w of molecular sieves was part of the optimized conditions that led to a 92.4% conversion. researchgate.netmagritek.com However, in one study, the addition of a molecular sieve (3 Å x 1.5 mm) to the reaction mixture drastically reduced the ester formation, suggesting that the type and application of the molecular sieve must be carefully considered. akjournals.comnih.gov

Continuous Flow Reactor Systems for Enzymatic Synthesis

Continuous flow reactors, particularly packed-bed reactors, offer several advantages for large-scale production, including high yield, low cost, and ease of operation. nih.gov

Design and Performance of Packed-Bed Reactors

In a packed-bed reactor (PBR), the immobilized enzyme is packed into a column, and the substrate mixture is continuously passed through it. nih.gov This setup allows for efficient contact between the reactants and the catalyst. The design of the PBR system can significantly impact its performance. For instance, a system comprising a series of packed-bed reactors with an intermediate dehydration step using a column packed with molecular sieves has been shown to be highly effective. nih.govresearchgate.net This configuration allows for the continuous removal of water, driving the reaction towards near-complete conversion (98.5%). nih.gov The residence time of the reactants in the reactor is a key parameter to optimize for maximizing conversion. nih.gov Studies have shown that a residence time of 14 minutes can lead to a 98.5% conversion in a multi-column PBR system. nih.gov

Batch Operational Stability of Enzyme Systems

The stability of the immobilized enzyme over multiple reaction cycles is crucial for the economic viability of the process. Enzymes can be deactivated by various factors, including the reaction medium and temperature. Research has demonstrated that immobilized lipases, such as Novozym 435, can exhibit excellent operational stability in the synthesis of this compound. researchgate.netnih.gov In one study, the enzyme showed no significant loss of activity over several cycles in a batch operational stability test. nih.gov In a continuous packed-bed reactor system, the immobilized lipase was reported to be stable for more than 50 days of continuous operation, maintaining a high conversion rate. nih.gov This high stability is partly attributed to the use of a single-phase reaction system created by the excess alcohol, which enhances the enzyme's stability and activity. researchgate.netnih.gov

Holistic Techno-Economic and Environmental Assessment of Enzymatic Production

Net Present Value (NPV), Return on Investment (ROI), and Internal Rate of Return (IRR)

There is no specific data available for the Net Present Value (NPV), Return on Investment (ROI), and Internal Rate of Return (IRR) for the enzymatic production of this compound.

Environmental Impact Assessment (e.g., CO2 Emission Reduction)

Specific data on the reduction of CO2 emissions resulting from the enzymatic production of this compound is not available in the reviewed literature. While enzymatic processes are generally considered more environmentally friendly than traditional chemical synthesis routes, quantifiable data for this particular compound is not documented.

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in isobutyl myristate.

Fourier Transform Infrared (FTIR) Spectroscopy for Characterization and Adulterant Detection

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical tool for the characterization of this compound. rockymountainlabs.com This technique identifies the functional groups within the molecule by measuring the absorption of infrared radiation at different wavelengths. rockymountainlabs.com The resulting spectrum provides a unique molecular fingerprint.

For esters like this compound, characteristic absorption bands are observed. A strong, sharp peak typically appears in the region of 1750-1735 cm⁻¹ which is indicative of the carbonyl (C=O) stretching vibration. rockymountainlabs.com Additionally, C-O stretching vibrations are observed in the 1300-1000 cm⁻¹ range. rockymountainlabs.comspectroscopyonline.com Specifically, for isopropyl myristate, a related ester, bands at 1465 and 720 cm⁻¹ corresponding to the bending vibrations of CH₂ have been noted, along with an ester peak at 1250 cm⁻¹. semanticscholar.orgmdpi.com The region around 2900 cm⁻¹ reveals C-H stretching vibrations. mdpi.com

Table 1: Characteristic FTIR Spectral Data for this compound and Related Esters

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
C=O (Ester)Stretching1750-1735 rockymountainlabs.comspectroscopyonline.com
C-O (Ester)Stretching1300-1000 rockymountainlabs.comspectroscopyonline.com
CH₂Bending1465, 720 semanticscholar.orgmdpi.com
C-HStretching~2900 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.govacs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons present. For instance, the protons of the two methyl groups of the isobutyl moiety would appear as a doublet, while the methine proton would be a multiplet. The long methylene (B1212753) chain of the myristate portion would show characteristic signals, and the protons on the carbon adjacent to the ester oxygen would be shifted downfield. For a similar compound, isopropyl myristate-d3, the ¹H NMR spectrum showed a doublet at 1.19 ppm for the six protons of the two methyl groups and a quartet at 4.98 ppm for the methine proton. ill.eu

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift in the downfield region. The carbons of the isobutyl group and the long alkyl chain of the myristate will also have distinct signals. chemicalbook.com The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure of this compound. magritek.comacs.org

Table 2: Representative NMR Spectral Data for this compound

NucleusType of Proton/CarbonExpected Chemical Shift (ppm)Reference
¹H-CH(CH₃)₂Multiplet ill.eu
¹H-CH(CH ₃)₂Doublet ill.eu
¹H-O-CH ₂-Triplet ill.eu
¹³CC=ODownfield region chemicalbook.com
¹³CAlkyl Chain CarbonsUpfield region chemicalbook.com

Raman Spectroscopy for Microscopic Structure Elucidation

Raman spectroscopy offers a complementary vibrational spectroscopic technique to FTIR for studying the molecular structure of this compound. stle.org It is particularly useful for examining the microscopic structure and conformation of molecules. stle.org Raman spectroscopy is non-destructive and can provide detailed information about the carbon backbone and functional groups. nih.gov

For esters, characteristic Raman bands can be observed. In a study on isopropyl myristate, Raman peaks were identified for the asymmetric stretch of CH₂ at 2,930 cm⁻¹, the symmetric stretch of CH₃ at 2,894 cm⁻¹, the symmetric stretch of CH₂ at 2,853 cm⁻¹, the stretching of the ester (C=O) at 1,734 cm⁻¹, and CH₂/CH₃ deformation and twisting modes at 1,448 cm⁻¹ and 1,299 cm⁻¹, respectively. semanticscholar.orgmdpi.com The C-C stretching region between 1000 and 1200 cm⁻¹ can be particularly informative for analyzing the chain length of the fatty acid component. researchgate.net Raman spectroscopy can also be employed to study the interactions of this compound within complex matrices, such as cosmetic formulations. scholarpublishing.orgresearchgate.net

Table 3: Key Raman Shifts for Isopropyl Myristate

Wavenumber (cm⁻¹)AssignmentReference
2930Asymmetric stretch of CH₂ semanticscholar.orgmdpi.com
2894Symmetric stretch of CH₃ semanticscholar.orgmdpi.com
2853Symmetric stretch of CH₂ semanticscholar.orgmdpi.com
1734Stretching of ester (C=O) semanticscholar.orgmdpi.com
1448CH₂CH₃ deformation semanticscholar.orgmdpi.com
1299CH₂ deformation and CH₃ twisting semanticscholar.orgmdpi.com

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization and Adulterant Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds like this compound. mdpi.comnih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. nih.gov

GC-MS is a powerful tool for confirming the identity of this compound and for detecting and identifying adulterants in cosmetic and other products. researchgate.netmdpi.com The retention time from the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. researchgate.net GC-MS can detect even trace amounts of impurities or contaminants, making it invaluable for quality control. oatext.com

Gas Chromatography-Flame Ionization Detector (GC-FID) for Quantification of Impurities

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds, including the assessment of impurities in this compound. chromatographytoday.com The flame ionization detector is highly sensitive to hydrocarbons and produces a signal that is proportional to the mass of the analyte.

GC-FID is particularly useful for determining the purity of this compound by quantifying the presence of any residual starting materials, by-products, or other impurities. scielo.br By using appropriate calibration standards, the concentration of each impurity can be accurately determined. This method is crucial in ensuring that this compound meets the stringent purity requirements for its various applications, especially in the cosmetic and pharmaceutical industries. chromatographytoday.com

Chemometric Approaches in Analytical Research

Chemometrics, which utilizes multivariate statistics, is instrumental in extracting meaningful information from complex chemical data, such as spectra. Techniques like Fourier Transform Infrared (FTIR) spectroscopy are often paired with chemometric models to analyze substances like Isopropyl myristate, especially in contexts of adulteration detection. mdpi.comnih.gov

Hierarchical Cluster Analysis (HCA) is a powerful chemometric tool used for visualizing hidden relationships and differentiating between various samples based on their chemical profiles. mdpi.com In research concerning essential oil authenticity, HCA has been successfully applied to distinguish pure lemon essential oil from samples adulterated with Isopropyl myristate (IPM), among other substances. mdpi.comresearchgate.net

The method involves collecting FTIR spectra from all samples and then applying an algorithm, such as Ward's algorithm with Euclidean distance, to group them based on spectral similarities. mdpi.comresearchgate.net The results are typically displayed as a two-dimensional dendrogram, which clearly illustrates the clustering pattern. mdpi.comresearchgate.net In one study, authentic lemon essential oil samples formed a distinct cluster, well-separated from clusters of adulterants like IPM and the adulterated samples themselves. mdpi.comjst.go.jp The analysis demonstrated that samples with high concentrations of IPM (e.g., 40% and 50%) were classified closer to the pure IPM, confirming the method's ability to accurately differentiate samples based on their composition. mdpi.com

Table 1: Example of Sample Differentiation using HCA

Cluster GroupSample TypeBasis for Differentiation
1Authentic Lemon Essential OilUnique FTIR spectral pattern
2Adulterated SamplesMixed spectral features
3Pure Isopropyl Myristate (IPM)Distinct spectral properties
4Other Adulterants (e.g., Benzyl (B1604629) Alcohol)Unique spectral properties

This table is illustrative, based on findings where HCA effectively separated authentic samples from adulterated ones and pure adulterants. mdpi.comresearchgate.net

Principal Component Regression (PCR) is a multivariate calibration method that addresses issues of multicollinearity in data, which is common in spectroscopic analysis. nih.govkuleuven.be It works by transforming the predictor variables (e.g., spectral data) into a smaller set of uncorrelated variables known as principal components, which are then used in a regression model. kuleuven.benumberanalytics.comxlstat.com

PCR has been effectively used for the quantitative analysis of Isopropyl myristate in mixtures. nih.gov In studies aimed at detecting the adulteration of lemon essential oil, PCR models were developed based on FTIR spectra to predict the concentration of IPM. mdpi.comnih.gov These models demonstrated high accuracy, achieving high coefficient of determination (R²) values, indicating a strong correlation between the actual and predicted concentrations of the adulterant. mdpi.comresearchgate.net The performance of PCR is often compared with other methods like Partial Least Squares Regression to ensure the robustness of the quantitative results. mdpi.comnih.gov The technique provides a reliable and rapid approach for quantifying components in complex mixtures without extensive sample preparation. mdpi.comnih.gov

Table 2: Performance of PCR Model for Isopropyl Myristate Quantification

Model ParameterDescriptionValue
R² (Coefficient of Determination) Measures how well the model predicts the outcome.>0.99 mdpi.comresearchgate.net
SECV (Standard Error of Cross-Validation) Indicates the prediction error of the model.Low values indicate high accuracy. mdpi.comresearchgate.net
Latent Variables Number of principal components used in the model.3 mdpi.com

This table summarizes the typical high performance of PCR models in quantifying adulterants like IPM, based on reported research findings. mdpi.comresearchgate.net

Partial Least Squares Regression (PLSR) is another advanced statistical method used to model the relationship between two sets of data matrices, making it highly suitable for spectral analysis in chemistry. researchgate.netxlstat.com It is particularly effective for building predictive models when there are many, highly collinear predictor variables, as is the case with FTIR spectra. xlstat.comacs.org PLSR aims to find a linear regression model by projecting the predicted variables and the observable variables to a new space. researchgate.net

In the context of Isopropyl myristate analysis, PLSR has been used to develop robust models for its quantification in essential oils. mdpi.comnih.gov Research has shown that PLSR models can accurately determine the concentration of IPM, even at low levels. mdpi.com For instance, a PLSR model was able to quantify IPM concentrations from 1% to 50% in lemon essential oil with very high accuracy. mdpi.comresearchgate.net The models are typically validated using cross-validation techniques, and their performance is evaluated by parameters such as the coefficient of determination (R²) and the standard error of cross-validation (SECV). mdpi.com Results have demonstrated that FTIR spectroscopy combined with PLSR offers a powerful tool for the precise quantification of Isopropyl myristate in complex formulations. mdpi.comresearchgate.netnih.gov

Table 3: PLSR Model Validation for Isopropyl Myristate Quantification

Adulteration Level (Actual)Predicted Concentration (v/v)
1.0%1.18%
5.0%4.31%
10.0%8.14%
20.0%16.22%
40.0%32.16%

Data adapted from a study quantifying Isopropyl Myristate (IPM) in lemon essential oil using a PLSR model. mdpi.com

Advanced Imaging Techniques in Formulation Analysis

Vibrational spectroscopic imaging techniques are invaluable for the quality control and development of semi-solid formulations like creams, providing detailed insights into their microscopic structure and the spatial distribution of individual components. jst.go.jpnih.gov

Microscopic Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) imaging is a non-destructive technique that provides chemical information with high spatial resolution. nih.gov It is particularly useful for analyzing the surface and subsurface of samples. nih.gov This technique has been applied to study the microstructure of topical creams containing Isopropyl myristate. jst.go.jpnih.gov

In formulation analysis, ATR-IR imaging can visualize the distribution of different ingredients. For creams containing IPM, this technique has identified distinct domains of the oily internal phase. jst.go.jpnih.gov Isopropyl myristate, along with other oily components, shows a characteristic absorption band around 1732-1734 cm⁻¹, which allows for its specific mapping within the emulsion. jst.go.jpnih.gov These imaging results have helped confirm that such creams are of an oil-in-water type and have revealed how different oily solvents are distributed, reflecting their compatibility within the formulation. jst.go.jpnih.gov

Confocal Raman Microscopy is another powerful, non-invasive optical technique used for analyzing the chemical composition of materials at a microscopic level. mdpi.comconicet.gov.ar It offers the ability to perform depth profiling, allowing for three-dimensional visualization of component distribution within a sample. jst.go.jpnih.gov

In the analysis of topical creams, Confocal Raman Microscopy has been used to visualize the distribution of active pharmaceutical ingredients and excipients like Isopropyl myristate. jst.go.jpnih.govnih.gov For example, studies have demonstrated its capability to confirm the coexistence of an active ingredient and an oily solvent like benzyl alcohol within the oily phase of a cream. jst.go.jp The technique can distinguish between different components based on their unique Raman scattering peaks. jst.go.jp This is particularly useful for understanding the micro-environment of the drug within the vehicle and ensuring the integrity of the formulation structure, making it an essential tool in the development of semi-solid dosage forms. jst.go.jpnih.gov

Research on Adulterant Detection Methodologies

Quantification of this compound as an Adulterant in Essential Oils

The economic motivation to adulterate high-value essential oils has led to the illicit use of inexpensive synthetic diluents such as this compound and the closely related isopropyl myristate. nih.govmdpi.com These compounds can act as solvents for synthetic fragrances or simply as bulking agents, and their detection and quantification are critical for quality control. nutraingredients-usa.comnih.gov Researchers have employed various analytical methodologies to identify and measure the concentration of these specific adulterants in commercial essential oil products.

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective approach for identifying synthetic components not naturally present in essential oils. nih.govscience.gov In a comparative analysis of commercial sandalwood oils, one product sold as sandalwood oil was found to contain 2.0% isopropyl myristate. nih.govresearchgate.net This compound, along with others like benzyl benzoate (B1203000) (which constituted 74.6% of the sample), are synthetic compounds with scents that can mimic sandalwood, highlighting a clear case of adulteration. nih.gov The use of GC-MS allows for the separation and identification of individual volatile and semi-volatile compounds, making it possible to detect substances like isopropyl myristate that are inconsistent with the profile of authentic essential oil. nih.govhaloaaina.com

Another powerful technique for detecting and quantifying such adulterants is Fourier Transform Infrared (FTIR) spectroscopy combined with chemometric analysis. nih.govresearchgate.net This method offers a rapid, cost-effective, and environmentally friendly alternative for routine quality control. nih.gov One study focused on developing and validating a method for quantifying isopropyl myristate, benzyl alcohol, and orange essential oil as adulterants in cold-pressed lemon essential oil. nih.govnih.gov By applying chemometric models such as Partial Least Squares Regression (PLSR) and Principal Component Regression (PCR) to the FTIR spectra, researchers were able to successfully quantify isopropyl myristate in prepared adulterated samples. nih.govmdpi.com The models demonstrated high accuracy for quantifying the adulterant across a concentration range of 0% to 50% (v/v), achieving high coefficients of determination (R²) between 0.99 and 1. nih.govmdpi.comresearchgate.net The specific spectral range of 1716–1755 cm⁻¹ was identified as being key for the quantification of isopropyl myristate in lemon oil. nih.gov These findings underscore the capability of FTIR spectroscopy coupled with multivariate analysis to reliably detect and measure the levels of specific ester adulterants. nih.govmdpi.com

The adulteration of lavender oil with isopropyl myristate, often in combination with synthetic fragrances, has also been noted as a significant issue. nutraingredients-usa.com Testing of commercially available lavender oils has revealed that dilution with fixed oils or synthetic esters like isopropyl myristate is a common fraudulent practice. nutraingredients-usa.com

The following table summarizes key research findings on the quantification of myristate esters as adulterants in essential oils.

Interactive Data Table: Quantification of Myristate Esters in Essential Oils

Essential Oil Studied Adulterant Detected Analytical Methodology Key Findings Reference(s)
Lemon Oil (cold-pressed) Isopropyl Myristate FTIR Spectroscopy with PLSR and PCR Successfully quantified in the concentration range of 0-50% (v/v). The model showed high accuracy with R² values of 0.99-1. nih.gov, researchgate.net, mdpi.com
"Sandalwood" Oil Isopropyl Myristate Gas Chromatography-Mass Spectrometry (GC-MS) Detected at a concentration of 2.0% in a commercial sample. nih.gov, researchgate.net

Role in Drug Delivery Systems and Pharmaceutical Formulations

General Mechanisms of Skin Penetration Enhancement by Fatty Acid Esters

Fatty acid esters, such as myristates, are widely utilized in topical and transdermal formulations to facilitate the delivery of active pharmaceutical ingredients through the skin's primary barrier, the stratum corneum. researchgate.net Their effectiveness is generally attributed to their ability to reversibly reduce the barrier function of this layer. nih.govthaiscience.info The primary mechanisms are believed to involve interactions with the skin's lipid components. americanpharmaceuticalreview.com

Fatty acid esters are lipophilic molecules that can integrate into the highly ordered intercellular lipid matrix of the stratum corneum. rjpdft.comekb.eg This integration is thought to disrupt the tight packing of the lipid bilayers. This disruption can lead to an increase in the fluidity of the lipid matrix, making it more permeable and reducing the diffusional resistance for drugs attempting to cross the skin barrier. americanpharmaceuticalreview.comnih.gov

Furthermore, by altering the lipid environment of the stratum corneum, these enhancers can improve the solubility and partitioning of a drug within the skin layers. researchgate.netnih.gov An enhancer can modify the thermodynamic activity of a drug, which may favor its movement from the vehicle into the skin. nih.gov The general consensus is that these enhancers fluidize the lipid structure, thereby increasing the diffusion coefficient of the permeating drug. ekb.eg While specific studies on the swelling dynamics induced by Isobutyl Myristate are not available, penetration enhancers can alter the hydration state of the stratum corneum, which also influences its permeability. americanpharmaceuticalreview.comnih.gov

Disclaimer: Due to the limited availability of specific research data for this compound, this article provides a generalized overview based on the known mechanisms of its chemical class (fatty acid esters) and its close isomer, Isopropyl Myristate. Data tables and detailed findings specific to this compound for each outlined subsection could not be provided.

Transdermal Drug Delivery Systems (TDDS) Research

Transdermal Patch Formulations

Transdermal patches are a prominent form of TDDS, offering controlled release of medication over an extended period. This compound is frequently incorporated into the adhesive matrix of these patches to enhance drug permeation and modulate the physical properties of the adhesive.

The inclusion of this compound in transdermal patch formulations has been shown to influence their physical characteristics and drug diffusion profiles. In studies involving meloxicam (B1676189) patches, the addition of this compound as a penetration enhancer resulted in patches with acceptable physical properties, including weight, thickness, and pH compatible with the skin. ekb.egekb.eg In vitro diffusion studies using Franz diffusion cells have demonstrated that this compound can significantly increase the permeation of drugs through the skin. ekb.egpermegear.com For instance, patches containing this compound showed enhanced flux and cumulative drug permeation compared to formulations without the enhancer. ekb.egekb.eg

Research on patches containing anti-asthmatic drugs also revealed that the presence of this compound as a permeation enhancer led to a significant increase in the amount of drug permeated through rabbit skin. permegear.com Similarly, studies with daphnetin (B354214) in an this compound vehicle showed its potential in transdermal delivery. tandfonline.com The enhancing effect of this compound is often attributed to its ability to disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, thereby reducing its barrier function. sigmaaldrich.com

Table 1: Effect of this compound on Transdermal Patch Characteristics and Drug Permeation

Formulation Parameter Observation Source(s)
Physical Characteristics Patches with this compound exhibit suitable weight, thickness, and pH for topical application. ekb.egekb.eg
In Vitro Drug Diffusion Increased flux and cumulative permeation of drugs like meloxicam and anti-asthmatics. ekb.egpermegear.com
Enhancement Mechanism Acts as a penetration enhancer by interacting with skin components to increase drug flux. ekb.egsigmaaldrich.com

This compound also functions as a plasticizer in drug-in-adhesive transdermal patches, which can alter the adhesive properties and viscoelasticity of the pressure-sensitive adhesive (PSA). researchgate.netnih.gov The addition of this compound to a PSA matrix containing blonanserin (B195606) led to a decrease in the glass transition temperature and elastic modulus of the adhesive. researchgate.net This plasticizing effect resulted in an increased release rate of the drug. researchgate.netnih.gov

However, the changes in viscoelastic properties also affect the adhesive performance of the patch. Studies have shown that increasing concentrations of this compound can lead to a decrease in shear-adhesion while increasing the tack of the adhesive. researchgate.netnih.gov This highlights a trade-off between enhancing drug release and maintaining the desired adhesive properties. researchgate.net Research on soft adhesives demonstrated that incorporating this compound as a softener did not significantly alter the peeling force from human skin but did reduce the amount of stripped corneocytes and associated pain upon removal. nih.govresearchgate.net This suggests that the adhesive penetrates the skin furrows, acting as anchors. rug.nl

Table 2: Influence of this compound on PSA Properties

Property Effect of Increasing this compound Concentration Source(s)
Glass Transition Temperature (Tg) Decrease researchgate.netscribd.com
Elastic Modulus Decrease researchgate.netscribd.com
Drug Release Rate Increase researchgate.netnih.gov
Tack Increase nih.gov
Shear-Adhesion Decrease researchgate.netnih.gov
Peeling Force from Skin No significant change nih.govresearchgate.net
Stripped Corneocytes upon Removal Decrease nih.govresearchgate.net

Microemulsion and Nanoemulsion Systems for Drug Delivery

Microemulsions and nanoemulsions are advanced drug delivery systems that can enhance the solubility and bioavailability of poorly soluble drugs. This compound is a commonly used oil phase in these formulations due to its excellent solubilizing capacity. globalsciencebooks.info

This compound is frequently selected as the oil phase in the development of oil-in-water (o/w) microemulsions and nanoemulsions for the delivery of hydrophobic drugs. globalsciencebooks.inforesearchgate.netresearchgate.net Its ability to dissolve a wide range of lipophilic compounds makes it a suitable vehicle for drugs that are otherwise difficult to formulate. globalsciencebooks.inforesearchgate.net For example, microemulsion systems based on this compound have been shown to significantly increase the solubility of progesterone (B1679170) and indomethacin. researchgate.net

Nanoemulsions containing this compound as the oil phase have been developed for various applications, including the topical delivery of COX-2 inhibitors and the oral delivery of protein drugs like bovine serum albumin. researchgate.netnih.gov These formulations typically consist of the oil phase, a surfactant, a cosurfactant, and an aqueous phase, and are designed to have small droplet sizes, which contributes to their stability and enhances drug permeation. nih.govmdpi.commdpi.com Studies have shown that nanoemulsions can be formulated to have high drug-loading capacity and encapsulation efficiency. nih.gov

The stability and properties of a microemulsion are heavily dependent on the composition of the interface between the oil and water phases, which is stabilized by a combination of a surfactant and a cosurfactant. acs.org Research has focused on understanding the interfacial composition and thermodynamic properties of water-in-oil (w/o) microemulsions where this compound is the oil phase. acs.orgresearchgate.net

By studying the distribution of the cosurfactant between the interface and the bulk oil phase, researchers can evaluate the thermodynamics of the transfer process. acs.org These studies help in understanding the stability of the microemulsion and the interactions between its components. acs.orgacs.org The construction of pseudo-ternary phase diagrams is a common method used to identify the stable microemulsion region for a given system of oil, surfactant, cosurfactant, and water. nih.govjrespharm.comnih.gov These diagrams are crucial for optimizing the formulation to achieve desired characteristics such as high permeation flux. globalsciencebooks.infonih.gov

Topical Cream and Ointment Formulations

Isobutyl and isopropyl myristate are widely used in topical dermatological products, including creams and ointments, due to their favorable properties. atamanchemicals.commistralni.co.uk

In complex emulsion systems like creams, IPM functions as a co-solvent and emollient. mistralni.co.ukatamanchemicals.com Its ability to dissolve active pharmaceutical ingredients and other excipients is crucial for the homogeneity and stability of the final product. mistralni.co.uk IPM is used as a substitute for natural oils and as a co-solvent to enhance the skin penetration of active ingredients in many topical preparations. atamanchemicals.com It is frequently incorporated as the oil phase component in the formulation of these systems. atamanchemicals.com

Thanks to its low viscosity and high spreadability, IPM improves the sensory characteristics of creams and lotions, providing a non-greasy feel upon application. alfa-chemistry.comsilverfernchemical.com It is compatible with most surfactants and remains stable over a wide pH range. alfa-chemistry.com This versatility allows it to be used in various topical medicines, where it helps to create a smooth, easily applicable product while ensuring the active ingredient is properly dispersed. atamanchemicals.comsilverfernchemical.com

A key function of IPM in topical formulations is its role as a penetration enhancer. atamanchemicals.comsilverfernchemical.com It facilitates the transport of active ingredients across the stratum corneum, the outermost layer of the skin that acts as the primary barrier. alfa-chemistry.comkarger.com The lipophilic nature of IPM allows it to integrate into the lipid-rich structure of the stratum corneum. karger.com

Research using techniques like differential scanning calorimetry and X-ray diffraction has shown that IPM disrupts the highly ordered lipid structure of the stratum corneum. nih.gov Specifically, the incorporation of IPM into the stratum corneum leads to a disordering of the corneocyte-bonded lipids. nih.govresearchgate.net This disruption increases the fluidity of the lipid bilayers, which in turn enhances the diffusion of drug molecules through the skin. alfa-chemistry.comkarger.com

Studies on hydrocortisone (B1673445) permeation revealed that while IPM alone could lead to a denser packing of some bilayer lipids, its combination with isopropyl alcohol (IPA) acted synergistically to fluidize and disrupt the intercellular lipids more effectively than IPA alone. nih.govresearchgate.net This synergistic action resulted in a significantly higher permeation rate for the drug. nih.govresearchgate.net In testosterone (B1683101) gels, increasing the concentration of IPM up to 2% resulted in an 11-fold increase in drug flux through human cadaver skin under occlusive conditions. nih.gov

Research on Enhanced Delivery of Specific Pharmaceutical Agents

The delivery of non-steroidal anti-inflammatory drugs (NSAIDs) through the skin is a strategy to reduce systemic side effects, such as gastrointestinal issues, associated with oral administration. tandfonline.comekb.eg Isobutyl and isopropyl myristate have been integral to the development of topical formulations for NSAIDs like meloxicam and flurbiprofen (B1673479).

For meloxicam, IPM has been used as the oil phase in microemulsions and as a permeation enhancer in transdermal patches. tandfonline.comresearchgate.net One study identified an optimal microemulsion formulation for meloxicam containing 5% IPM, which achieved a high drug flux of 5.40 μg/cm²/h. tandfonline.comtandfonline.com In another study, IPM was used as a penetration enhancer in meloxicam transdermal patches, which were found to be transparent, smooth, and flexible. researchgate.net A study comparing IPM and oleic acid as enhancers in meloxicam patches found that both significantly increased drug permeation, with the highest flux for the IPM-containing patch reaching 83.789 μg/cm²h. ekb.eg

Similarly, IPM has been a key component in formulations for flurbiprofen. It has been used as the oil phase in lipid nano/submicron emulsions designed for topical flurbiprofen delivery. tandfonline.comnih.gov These emulsions can enhance skin absorption and provide more controlled topical delivery. tandfonline.com Research into microemulsions for transdermal flurbiprofen delivery has also been conducted to enhance its permeation through the skin and provide sustained release. permegear.com

Table 2: Isobutyl/Isopropyl Myristate in NSAID Formulations

NSAIDFormulation TypeRole of Myristate EsterKey Finding
MeloxicamMicroemulsionOil Phase (5% IPM)Achieved a high drug flux of 5.40 μg/cm²/h. tandfonline.comtandfonline.com
MeloxicamTransdermal PatchPenetration EnhancerResulted in a drug flux of 83.789 μg/cm²h. ekb.eg
FlurbiprofenLipid EmulsionOil Phase (IPM)Feasible for enhancing topical delivery and reducing intersubject variability. tandfonline.comnih.gov
FlurbiprofenMicroemulsionOil PhaseInvestigated to enhance transdermal permeation and provide sustained delivery. permegear.com

Hormones (e.g., Estradiol (B170435), Testosterone)

This compound is a key component in the transdermal delivery of hormones such as estradiol and testosterone, offering an alternative to oral administration which can be associated with first-pass metabolism. nih.gov Its incorporation into topical formulations like microemulsions, gels, and sprays enhances the permeation of these lipophilic hormones through the skin. mdpi.comscirp.orgrjptonline.org

In a study evaluating transdermal vehicles for hormone replacement therapy, a formulation containing isopropyl myristate and lecithin (B1663433) was one of the penetration enhancer mixtures tested for the delivery of estradiol, estriol, and testosterone. mdpi.com The results indicated that the choice of penetration enhancer significantly affects drug delivery. mdpi.com For testosterone delivery, isopropyl myristate (IPM) has been identified as a highly efficient excipient in spray formulations, increasing its transport by more than five-fold. rjptonline.org This enhancing effect was also observed when testosterone was formulated in a vehicle of ethanol (B145695) and propylene (B89431) glycol, which is more suitable for spray applications. rjptonline.org

Similarly, microemulsions have been developed for the transdermal delivery of estradiol, utilizing isopropyl myristate as a component. nih.gov In the development of an estradiol transdermal film-forming spray, while azone was found to increase the transdermal flux, isopropyl myristate, along with oleic acid and menthol, showed an opposite effect in that specific formulation. ajptr.comrjptonline.org This highlights the complexity of formulation science, where the effect of an excipient can be highly dependent on the other components of the delivery system.

Antifungal Agents (e.g., Clotrimazole, Fluconazole)

The topical delivery of antifungal agents is crucial for treating superficial fungal infections. This compound has been investigated as a component in various formulations to enhance the skin penetration of these drugs.

For clotrimazole, microemulsion and microemulsion gel formulations incorporating isopropyl myristate have been evaluated to improve dermal delivery. researchgate.net These formulations aim to enhance the solubility and skin absorption rates of clotrimazole. researchgate.net

In the case of fluconazole (B54011), several studies have explored the use of isopropyl myristate in topical formulations. Microemulsions have been developed using isopropyl myristate as the oil phase to enhance the percutaneous delivery of fluconazole. nih.govresearchgate.net The selection of isopropyl myristate was based on its good solubilizing capacity for the drug. researchgate.net In one study, an o/w microemulsion with isopropyl myristate was developed, and its in-vitro permeability was assessed. nih.gov Another investigation focused on the efficiency of isopropyl myristate-based oil-in-water microemulsions for the topical delivery of fluconazole. taylorandfrancis.com Furthermore, the in-vitro skin penetration and permeation of fluconazole from emulsions containing propylene glycol and isopropyl myristate as penetration enhancers have been studied. nih.gov

Antihyperglycemic Agents (e.g., Glimepiride (B1671586), Insulin)

Transdermal delivery presents a promising, non-invasive alternative for the administration of antihyperglycemic agents, potentially improving patient compliance. This compound has been explored as a penetration enhancer in formulations for both glimepiride and insulin (B600854).

In the development of a matrix diffusion-controlled transdermal drug delivery system for glimepiride, isopropyl myristate was one of the penetration enhancers evaluated. researchgate.netresearchgate.net The study aimed to design a system for sustained transdermal delivery. ucl.ac.ukjrespharm.com Among the five enhancers tested, isopropyl myristate (IPM) was found to be the most effective, exhibiting the highest permeation flux of 51.763 μg/cm²/hr through rabbit skin. ucl.ac.ukjrespharm.com The enhancement effect of the different enhancers followed the order: IPM > eucalyptus oil > Span® 80 > Tween® 20 > limonene. ucl.ac.ukjrespharm.com

For insulin, a large biopharmaceutical molecule, transdermal delivery is particularly challenging. This compound has been utilized in several novel delivery systems to overcome the skin barrier. In one approach, insulin was dispersed in isopropyl myristate, a known skin penetration enhancer, using a Solid-in-Oil (S/O) nanodispersion technique, which drastically enhanced its skin permeability. mdpi.comjrespharm.com Microemulsions for transdermal insulin delivery have also been developed using isopropyl myristate or oleic acid as the oil phase. tandfonline.comjst.go.jpgoogle.com While microemulsions with oleic acid showed a greater permeation flux, the formulation with isopropyl myristate still demonstrated potential for transdermal insulin delivery. tandfonline.comgoogle.com

Corticosteroids (e.g., Hydrocortisone, Clobetasol (B30939) Propionate (B1217596), Halobetasol (B1672918) Propionate)

This compound is a common excipient in topical corticosteroid formulations, where it functions as a solvent and penetration enhancer, aiding in the delivery of these anti-inflammatory agents to the skin.

Hydrocortisone creams often include isopropyl myristate in their base. jddtonline.info For instance, a 2.5% hydrocortisone cream formulation contains isopropyl myristate along with other ingredients to form the cream base. jddtonline.info Similarly, a combination cream of hydrocortisone acetate (B1210297) and pramoxine (B177174) HCl lists isopropyl myristate as a component of its hydrophilic cream base.

In formulations of the potent corticosteroid clobetasol propionate, isopropyl myristate has been used as a vehicle component. However, one study noted that the use of dibutyl adipate (B1204190) in a cream and ointment formulation of clobetasol propionate was intended to reduce percutaneous absorption by partitioning the steroid into the oily phase, in contrast to isopropyl myristate, which is known as a penetration enhancer. nih.gov

For halobetasol propionate, another high-potency topical corticosteroid, isopropyl myristate is mentioned in the context of its solubility, being slightly soluble in long-chain monoesters like isopropyl myristate. The commercial cream formulation of halobetasol propionate, ULTRAVATE®, contains isopropyl palmitate and isopropyl isostearate, which have similar penetration enhancement properties to isopropyl myristate. nih.gov Experimental formulations have shown that a combination of dibutyl adipate and isopropyl myristate can lead to a significant increase in skin penetration compared to the commercial cream. nih.gov

Antiviral Agents (e.g., Acyclovir)

Topical formulations of antiviral agents are essential for treating localized viral infections of the skin. This compound has been incorporated into such formulations to improve drug delivery. A phase-stable topical pharmaceutical composition containing the antiviral acyclovir (B1169) and the anti-inflammatory hydrocortisone has been developed. This composition includes 7.5-12.5% (w/w) of an isopropyl alkanoic acid ester, with isopropyl myristate being a preferred example, to overcome the barrier properties of the skin. Isopropyl myristate is recognized in this context as a non-toxic and non-irritant penetration enhancer.

Other Therapeutic Agents (e.g., Blonanserin, Tacrolimus, 5-Fluorouracil, Propranolol (B1214883) Hydrochloride, Azasetron)

This compound's utility extends to a variety of other therapeutic agents, enhancing their transdermal and topical delivery.

For the antipsychotic drug blonanserin , a drug-in-adhesive transdermal patch was developed where isopropyl myristate acted as a penetration enhancer. researchgate.net Studies showed that increasing the concentration of IPM increased the release rate of blonanserin. researchgate.net Rheological analysis revealed that IPM also acted as a plasticizer for the pressure-sensitive adhesive, which in turn affected the patch's adhesive properties.

In the case of the immunosuppressant tacrolimus , isopropyl myristate has been used in topical microemulsion and cream formulations for conditions like plaque-type psoriasis and atopic dermatitis. It serves as an emollient, solvent, and skin penetrant. In one study developing an oil/water-type cream, isopropyl myristate was identified as an adequate solvent for tacrolimus, and emulsions containing IPM showed significantly increased transdermal absorption.

For the anticancer agent 5-fluorouracil (5-FU) , novel topical formulations have been developed to optimize its delivery to the skin while minimizing systemic absorption. In these formulations, isopropyl myristate was used to enhance skin retention of 5-FU. Microemulsions for topical delivery of 5-FU have also been prepared, with isopropyl myristate being one of the oils in which the solubility of 5-FU was investigated. mdpi.comresearchgate.netmdpi.com An aqueous solution containing 5% (w/v) isopropyl myristate was shown to improve 5-FU permeation through excised human stratum corneum by up to 3-fold. scirp.org

The transdermal delivery of propranolol hydrochloride , a beta-blocker, has been studied to overcome its extensive first-pass metabolism. The effect of various permeation enhancers, including isopropyl myristate, on the skin permeability of propranolol has been analyzed. While other enhancers showed a more significant effect on flux and permeability, isopropyl myristate was still found to improve the drug's permeability through rat skin, albeit to a lesser extent in that particular study.

For the antiemetic azasetron , a drug-in-adhesive transdermal patch has been developed. taylorandfrancis.com The optimal formulation contained 5% isopropyl myristate as a penetration enhancer, which contributed to a sustained release profile.

Synergistic Effects with Other Chemical Penetration Enhancers

The efficacy of this compound as a penetration enhancer can be further amplified when used in combination with other enhancers, a phenomenon known as synergism.

A notable example is the combination of dibutyl adipate (DBA) and isopropyl myristate (IPM) . nih.gov While both are used in topical formulations, a synergistic effect on skin penetration enhancement has been reported for this combination. nih.gov An experimental cream containing 2 wt% DBA and 6 wt% IPM showed a five-fold increase in skin penetration of halobetasol propionate compared to a commercial cream containing other fatty acid esters. nih.gov

In another study, a binary mixture of diethylene glycol monoethyl ether and isopropyl myristate (40:60) resulted in an 80-fold higher skin permeability of clebopride (B1669163) compared to isopropyl myristate alone.

The combination of isopropyl myristate and glyceryl monocaprylate (GEFA-C8) was investigated for enhancing the permeation of pentazocine. The synergistic effect was attributed to the disruption of the stratum corneum lipid bilayers.

For the delivery of vitamin C, a combination of isopropyl myristate, sorbitan (B8754009) monolaurate, and polyoxyethylene 80 as chemical penetration enhancers resulted in the highest permeation enhancement ratio among the combinations studied.

A study on a bisoprolol (B1195378) sustained-release patch utilized isopropyl myristate (IPM) as a preferred enhancer. jst.go.jp The addition of IPM as a chemical permeation enhancer increased the patch utilization rate from 39.8 ± 4.31% to 79.8 ± 7.27%. jst.go.jp

These findings underscore the potential of formulating drug delivery systems with synergistic combinations of penetration enhancers to achieve optimal therapeutic outcomes.

Interactive Data Table: Research Findings on this compound in Drug Formulations

Therapeutic AgentDrug ClassFormulation TypeKey Finding
Estradiol, TestosteroneHormonesTransdermal Vehicle, SprayIPM is an efficient excipient, significantly increasing hormone transport through the skin. mdpi.comrjptonline.org
ClotrimazoleAntifungalMicroemulsion, GelIPM is used to enhance dermal delivery by improving solubility and skin absorption. researchgate.net
FluconazoleAntifungalMicroemulsionIPM serves as the oil phase, enhancing percutaneous delivery. nih.govresearchgate.net
GlimepirideAntihyperglycemicTransdermal PatchIPM was the most effective penetration enhancer, showing the highest permeation flux. ucl.ac.ukjrespharm.com
InsulinAntihyperglycemicNanodispersion, MicroemulsionIPM is used as the oil phase in novel delivery systems to enhance the permeation of this large molecule. mdpi.comtandfonline.comgoogle.com
HydrocortisoneCorticosteroidCreamIPM is a common component of the cream base, acting as a solvent and emollient. jddtonline.info
Clobetasol PropionateCorticosteroidCreamIPM is known as a penetration enhancer for this potent steroid. nih.gov
Halobetasol PropionateCorticosteroidCream, OintmentFormulations with IPM and DBA showed significantly increased skin penetration. nih.gov
AcyclovirAntiviralTopical CreamIPM is included as a penetration enhancer in a combination cream with hydrocortisone.
BlonanserinAntipsychoticTransdermal PatchIPM increases the drug release rate and acts as a plasticizer for the adhesive. researchgate.net
TacrolimusImmunosuppressantMicroemulsion, CreamIPM enhances transdermal absorption in formulations for psoriasis and atopic dermatitis.
5-FluorouracilAnticancerTopical Gel, MicroemulsionIPM is used to improve skin retention and permeation of the drug. scirp.orgresearchgate.net
Propranolol HClBeta-blockerTransdermal FormulationIPM improves the skin permeability of the drug, though other enhancers were more potent in one study.
AzasetronAntiemeticTransdermal PatchA formulation with 5% IPM as a penetration enhancer showed a sustained release profile.

Based on the conducted research, there is a significant lack of specific scientific literature and data focusing on This compound within the explicitly requested contexts of binary enhancer systems and comparative analysis on skin microstructure. The vast majority of available research centers on the closely related compound, isopropyl myristate (IPM) .

The search for information on this compound's role in binary enhancer systems with isopropanol (B130326), oleic acid, or terpenes, and its comparative effects on skin structure and drug transport did not yield specific studies or data tables. While the general class of fatty acid esters is acknowledged for its penetration-enhancing properties, the scientific and commercial focus is overwhelmingly on isopropyl myristate.

One patent mentions isobutyl alcohol as a potential component in penetration-enhancing mixtures, but the primary focus of the document remains on combinations involving isopropyl myristate. google.com

Due to the absence of specific research findings for This compound in the requested areas, it is not possible to generate the detailed, data-driven article as outlined in the instructions. To do so would require extrapolating data from a different chemical compound (isopropyl myristate), which would be scientifically inaccurate and constitute a misrepresentation of the available evidence.

Therefore, the requested article on the role of This compound in specific drug delivery systems cannot be provided at this time due to insufficient available data.

Biological Interactions and Activities

Effects on Cellular Systems in Research Models

Cellular Uptake Mechanisms in Drug Delivery (e.g., Liposomal Gene Delivery in Lung Cancer Cells)

Isopropyl myristate (IPM) has been investigated as a chemical penetration enhancer to augment the efficacy of drug delivery systems, particularly in cancer therapy research. nih.govnih.gov Studies have explored its potential to improve the cellular uptake of genetic material carried by liposomes, which are promising vectors for gene delivery but can face challenges with cellular entry and transfection efficiency. nih.govbrieflands.com

In a notable study, researchers investigated IPM as a penetration enhancer for cationic liposomes carrying an antisense oligonucleotide (AsODN) designed to target lung cancer. nih.govnih.govresearchgate.net The study utilized the A549 human lung carcinoma cell line as a model. nih.gov The primary goal was to see if pretreating the cancer cells with IPM could increase the uptake and therapeutic effect of the liposomal gene delivery system. nih.govresearchgate.net

The findings indicated that IPM can significantly enhance the cellular uptake and biological activity of these liposomal systems. nih.gov When A549 cells were pretreated with IPM for four hours, the sequence-specific toxicity of the antisense oligonucleotide increased in a concentration-dependent manner. nih.govresearchgate.net This suggests that IPM facilitates the entry of the liposomal contents into the cells. The proposed mechanism is that lipid-fluidizing penetration enhancers like IPM can improve the delivery of liposomal genes. researchgate.net Another study involving paclitaxel-loaded nanoparticles for lung cancer cells found that nanoparticles containing both IPM and a targeting molecule (WGA) exhibited stronger cell-killing effects due to more efficient cellular uptake and IPM-facilitated release of the drug from the nanoparticles. nih.gov

The research highlights that the enhancement effect is dependent on both the concentration and the chemical nature of the enhancer. nih.govnih.gov These findings suggest that chemical penetration enhancers like IPM could be a viable strategy for improving the effectiveness of liposomal gene delivery in therapeutic applications. nih.gov

Cytotoxicity Assessment in In Vitro Models

The cytotoxicity of isopropyl myristate has been evaluated in various in vitro models to understand its effects on cell viability. In a study focused on gene delivery to A549 lung cancer cells, IPM was assessed for its own cytotoxic effects using an MTT assay. nih.gov The results showed that at a 5% concentration, IPM induced about 40% nonspecific toxicity, which was potentially a combined effect of the IPM and its solvent, DMSO. nih.govresearchgate.net However, the study also demonstrated that IPM increased both the specific (targeted) and non-specific cytotoxicity of the oligonucleotide being delivered. nih.govnih.gov

Another study investigated wheat germ agglutinin (WGA)-conjugated PLGA nanoparticles that incorporated both paclitaxel (B517696) and IPM for lung cancer treatment. nih.gov This formulation, referred to as WIT-NP, was tested against A549 and H1299 lung cancer cell lines. The WIT-NP formulation showed superior in vitro cytotoxicity compared to the clinical paclitaxel formulation and nanoparticles without IPM or WGA. nih.gov This enhanced cell-killing effect was attributed to more efficient cellular uptake and the IPM-facilitated release of paclitaxel from the nanoparticles. nih.gov

In a different context, the biocompatibility of polyurethane membranes modified with IPM for potential use in encapsulating electronic implants was assessed. mdpi.comresearchgate.net A direct cell contact assay using 3T3 mouse fibroblasts was conducted. The results showed no evidence of cytotoxicity for polyurethane films containing up to 5 wt% IPM. mdpi.comresearchgate.net

Table 1: Summary of Cytotoxicity Findings for Isopropyl Myristate in In Vitro Models

Study FocusCell LineKey FindingReference
Liposomal Gene Delivery EnhancementA549 (Human Lung Carcinoma)IPM at 5% concentration showed ~40% nonspecific toxicity. It increased both specific and non-specific cytotoxicity of the delivered oligonucleotide. nih.govnih.govresearchgate.net
Paclitaxel-Loaded NanoparticlesA549 and H1299 (Human Lung Cancer)Nanoparticles with IPM (WIT-NP) had superior in vitro cytotoxicity compared to formulations without IPM. nih.gov
Biocompatibility of Polyurethane Membranes3T3 (Mouse Fibroblasts)No evidence of cytotoxicity was observed for membranes containing up to 5 wt% IPM. mdpi.comresearchgate.net

Antimicrobial Research Applications

Role as a Component in Microemulsions Exhibiting Antimicrobial Activity

Isopropyl myristate is a key component in the oil phase of microemulsions that have demonstrated significant antimicrobial properties. nih.govbrieflands.comresearchgate.net These colloidal systems, which mix oil, water, and surfactants, are being investigated as novel antimicrobial agents, partly due to the challenges of microbial resistance to traditional drugs. nih.govbrieflands.com

One study demonstrated the effective antimicrobial activity of a microemulsion composed of 5% isopropyl myristate, 17.3% Tween 80, 8.5% n-pentanol, and 69.2% sterile distilled water against several microbes, including Candida albicans and Aspergillus niger. nih.govbrieflands.com Further research focused on three microemulsion formulations (differing in hydrophilicity) containing IPM to test their activity against Aspergillus niger and Herpes Simplex Virus Type 2 (HSV-2). nih.govresearchgate.netnih.gov A specific formulation with hydrophobic nanodroplets was found to be significantly active against both A. niger and HSV-2. nih.govresearchgate.net This microemulsion inhibited the germination of A. niger cells, reduced their biomass, and caused leakage of potassium from their cell membranes. nih.govresearchgate.net It was also capable of destroying the HSV-2 virus at a 200-fold dilution. nih.govresearchgate.net

Other research has noted that pharmaceutical microemulsions can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa rapidly. nih.govbrieflands.com While the microemulsion as a whole is the active system, IPM serves as a critical oil phase component that allows for the formation of these effective antimicrobial delivery systems. nih.govglobalsciencebooks.inforesearchgate.net

Table 2: Antimicrobial Activity of Microemulsions Containing Isopropyl Myristate

MicroorganismFindingReference
Aspergillus nigerA microemulsion with 5% IPM showed effective antifungal activity. Another IPM-containing formulation inhibited germination and reduced biomass. nih.govbrieflands.comresearchgate.net
Herpes Simplex Virus Type 2 (HSV-2)An IPM-containing microemulsion was able to destroy the virus at a 200-fold dilution. nih.govresearchgate.netnih.gov
Staphylococcus aureusPharmaceutical microemulsions have been reported to cause considerable growth inhibition. nih.govbrieflands.com
Pseudomonas aeruginosaPharmaceutical microemulsions have been reported to cause considerable growth inhibition. nih.govbrieflands.com
Candida albicansA microemulsion containing 5% IPM demonstrated effective antimicrobial activity. nih.govbrieflands.com

Detection in Bioactive Extracts from Probiotic Strains (e.g., Lactobacillus plantarum)

Isopropyl myristate has been identified as a bioactive chemical constituent in extracts from certain probiotic bacterial strains. ekb.egekb.egresearchgate.net Probiotics are live microorganisms that can confer health benefits, and one of their desired attributes is the production of antimicrobial compounds. ekb.egresearchgate.net

In a study analyzing the biochemical compounds produced by Lactobacillus plantarum and Lactobacillus acidophilus, gas chromatography-mass spectrometry (GC-MS) was used to identify the components of their extracts. ekb.egekb.eg The analysis of the L. plantarum extract revealed the presence of twenty-two chemical compounds with potential antimicrobial activities, one of which was identified as Isopropyl Myristate. ekb.egekb.eg Another study also using GC-MS to analyze compounds from lactic acid bacteria identified Isopropyl myristate in the extract of a Lactobacillus plantarum strain (LBST1861). jppres.com The presence of such compounds suggests that these probiotic strains are strong candidates for use as antimicrobial agents. ekb.eg

Pediculicidal Action Studies and Mechanisms of Action

Isopropyl myristate is the active ingredient in certain non-prescription pediculicide products used to treat head lice (Pediculus humanus capitis) infestations. nih.govatamanchemicals.comdrugbank.com Its mechanism of action is physical rather than chemical or neurological, which is a significant advantage over traditional pesticides that can be subject to resistance. atamanchemicals.comspringermedizin.deresearchgate.net

The pediculicidal action of isopropyl myristate involves a two-step physical process. First, it dissolves the waxy outer layer (exoskeleton) of the louse. nih.govatamanchemicals.comdrugbank.com This waxy coating is critical for the louse's survival as it prevents water loss. springermedizin.de By dissolving this protective layer, IPM disrupts the insect's ability to retain water. springermedizin.deatamanchemicals.com

Second, the compound physically coats the louse's body, blocking its respiratory airways (spiracles). nih.govatamanchemicals.com This combined action of dissolving the exoskeleton and blocking the airways leads to the death of the louse through dehydration. nih.govatamanchemicals.comdrugbank.comatamanchemicals.com Studies have shown that this mechanism is fast-acting, capable of killing lice within a 10-minute contact time. atamanchemicals.comspringermedizin.de

A key benefit of this physical mode of action is that it is unlikely for lice to develop resistance, as it does not target a specific biological pathway that can be altered through genetic mutation. atamanchemicals.comspringermedizin.de It is important to note, however, that while effective against live lice, isopropyl myristate is generally not ovicidal, meaning it does not kill the eggs (nits). nih.govatamanchemicals.com Therefore, treatment often requires a second application to eliminate newly hatched lice. springermedizin.de

Physical Coating and Immobilization of Lice Exoskeletons

As a pediculicide, isopropyl myristate functions by physically coating the exoskeleton of lice. drugbank.comnih.govmedicinenet.com This oily film immobilizes the insects, hindering their movement. drugbank.comatamanchemicals.com This mechanism is purely physical, involving no chemical or immunological activity, which is a key reason for the low potential for lice to develop resistance. drugbank.comatamanchemicals.com

Dissolution of Exoskeletal Wax Covering

All insects, including the human head louse (Pediculus humanus capitis), possess a waxy layer of hydrocarbons on their exoskeleton that is critical for preventing water loss. nih.gov Isopropyl myristate's primary mechanism of action is the dissolution of this protective wax covering. nih.govdrugbank.commedicinenet.comatamanchemicals.comoils4life.co.ukkpmanish.comunicareingredients.comatamanchemicals.com Studies using gas chromatography to analyze the cuticular wax extracted from head lice have shown that a solution containing isopropyl myristate is effective at removing these essential hydrocarbons. nih.gov By disrupting the integrity of this lipid layer, the insect's ability to retain water is compromised. nih.gov

Proposed Mechanism of Airway Blockage and Dehydration

Following the dissolution of the protective wax, the physical action of isopropyl myristate leads to the blockage of the louse's respiratory spiracles (airways). drugbank.comnih.govatamanchemicals.com This airway obstruction, combined with the uncontrollable and irreversible water loss from the compromised exoskeleton, results in the death of the louse by dehydration. nih.govdrugbank.comnih.govmedicinenet.comatamanchemicals.comoils4life.co.ukkpmanish.com This entire process can be effective within a short contact time. nih.govsmolecule.com It is important to note that this physical action is not ovicidal, meaning it does not affect lice eggs (nits). drugbank.comatamanchemicals.com

Biocompatibility Studies for Medical Device Applications

Isopropyl myristate is utilized in material science to enhance the properties of polymers for medical use, particularly for the encapsulation of implantable devices.

Modification of Polyurethane Membranes for Encapsulating Electronic Implants

Medical-grade polyether-urethanes (PEUs) are often used for coating implantable medical devices due to their good biostability and mechanical properties. mdpi.comresearchgate.net However, their relative permeability to water and water vapor is a significant drawback for applications involving the encapsulation of sensitive electronic implants. mdpi.comresearchgate.net To address this, researchers have incorporated isopropyl myristate, a hydrophobic agent, into polyurethane films. mdpi.comresearchgate.netnih.gov This physical blending is seen as advantageous because both polyurethane and IPM have existing approvals for clinical use, potentially simplifying the regulatory pathway for the modified material. researchgate.net The IPM is introduced into the polymer matrix to alter both the surface and bulk properties of the polyurethane. mdpi.comresearchgate.net

Assessment of Water Permeability and Surface Properties of Modified Polymers

The addition of isopropyl myristate to polyurethane membranes has been shown to modify their surface and barrier properties. mdpi.com

Surface Properties : The incorporation of IPM, a synthetic lipid, changes the surface properties of the polyurethane film, leading to a reduction in its surface energy and an increase in hydrophobicity. mdpi.comresearchgate.netnih.gov

Table 1: Effects of Isopropyl Myristate (IPM) on Polyether-Urethane (PEU) Properties

Property Observation Concentration Source
Water Uptake Reduced by up to 24% 1-2 wt% IPM nih.gov, researchgate.net
Water Permeability Decreased (especially in first 24 hours) Low concentrations mdpi.com
Surface Energy Reduced All concentrations mdpi.com, researchgate.net
Tensile Strength Increased 1-2 wt% IPM nih.gov, researchgate.net

| Failure Strain | Increased | 1-2 wt% IPM | nih.gov, researchgate.net |

In Vitro Cell Compatibility and Leaching Studies in Biological Media

The biocompatibility of IPM-modified polyurethanes is a critical factor for their use in medical implants.

In Vitro Cell Compatibility : Cytotoxicity assessments of polyurethane membranes containing up to 5 wt% isopropyl myristate have shown no evidence of adverse effects on cell compatibility. mdpi.comresearchgate.net The incorporation of IPM resulted in a significant improvement in cell biocompatibility when compared to the unmodified polymer. researchgate.net

Leaching Studies : The stability of the blend is concentration-dependent. Studies have shown that polyurethane films are stable with IPM concentrations of 1–5 wt%. mdpi.comresearchgate.net However, at higher concentrations, IPM was found to leach out from the polymer matrix, particularly when immersed in a biological medium like bovine serum albumin (BSA) solution. mdpi.comresearchgate.net The rate of leaching was higher in BSA than in phosphate-buffered saline (PBS), suggesting that protein-containing biological fluids can affect the stability of the blend. mdpi.com These findings highlight the necessity of conducting leaching studies in relevant biological media. mdpi.com

Table 2: Biocompatibility and Stability of IPM-Modified Polyurethane

Test Finding IPM Concentration Medium Source
Cytotoxicity Assessment No evidence of cytotoxicity Up to 5 wt% - mdpi.com, researchgate.net
Leaching Study Stable, minimal leaching 1-5 wt% PBS/BSA mdpi.com, researchgate.net

| Leaching Study | Leaching observed | >5 wt% | BSA | mdpi.com, researchgate.net |

Formulation Science and Engineering Research

Design and Development of Advanced Topical Formulations

The development of advanced topical drug delivery systems often involves the use of esters like myristates to act as the oil phase, emollient, or penetration enhancer. While research is sparse, Isobutyl Myristate has been identified as a potential component in these systems.

Microemulsion-Based Formulations

Cream and Ointment Bases

This compound is cited as a potential ingredient for the base of external skin compositions, including creams and oleaginous ointments. googleapis.com It functions as an emollient and a component of the oil phase. scribd.comdokumen.pub In a patent for a composition for inflammatory skin diseases, this compound is listed as a possible oleaginous base material alongside substances like white petrolatum, cetanol, and liquid paraffin. googleapis.com Similarly, other cosmetic and pharmaceutical documents list it as a skin-conditioning agent or emollient suitable for various topical products. atamankimya.comgoogle.com However, detailed studies quantifying its effect on the texture, stability, and drug delivery from these semi-solid bases are not publicly available.

Stability and Rheological Properties of Formulations

The stability and flow characteristics (rheology) of a topical formulation are critical for its shelf-life, patient acceptability, and performance.

Physicochemical Stability Across Wide pH Ranges

The ability of a formulation to maintain its integrity across a range of pH values is crucial, especially for products containing pH-sensitive active ingredients. There is a lack of specific data on the physicochemical stability of formulations containing this compound across wide pH ranges. While one patent suggests that certain nanodispersion formulations (which could potentially include this compound as an oil phase) can be incorporated over a wide pH range, it does not provide data on the stability of this compound itself under these conditions. googleapis.com In contrast, its isomer, isopropyl myristate, is noted for tolerating a wide pH range and being resistant to oxidation and hydrolysis, which prevents it from becoming rancid. atamanchemicals.comatamanchemicals.com This stability is a key reason for its widespread use, but similar peer-reviewed evidence for this compound is wanting.

Role in Emulsion and Dispersion Stability (e.g., Reducing Interfacial Tension)

This compound plays a significant role in the stability of emulsions and dispersions, primarily by influencing the interfacial tension between oil and water phases. As an ester, it is a key component in creating stable oil-in-water (o/w) emulsions. romanpub.com The stability of these emulsions is a critical factor in the formulation of various cosmetic and pharmaceutical products. romanpub.com

The selection of an appropriate emulsifier system, often determined by the required hydrophilic-lipophilic balance (RHLB) of the oil phase, is crucial for achieving stable emulsions. For isopropyl myristate, a structurally similar compound, the RHLB has been a key parameter in formulating stable o/w emulsions. romanpub.com The use of surfactant blends, such as Span 60 and Brij 35, has been shown to produce the most stable emulsions with various oils, including isopropyl myristate. romanpub.com

The concentration of the emulsifier blend is another critical factor. Studies have shown that increasing the concentration of the emulsifier generally leads to more stable emulsions. researchgate.net For instance, in emulsions of isopropyl myristate in water and glycerol (B35011) mixtures, increasing the concentration of polysorbate 80 resulted in enhanced stability. researchgate.net

The mechanism behind this stabilization involves the reduction of interfacial tension by the surfactant molecules that adsorb at the oil-water interface. nih.gov This not only lowers the energy required to create the emulsion but also provides a barrier to coalescence, where droplets merge and lead to phase separation. nih.gov The elasticity of this interfacial film, particularly at high frequencies relevant to droplet collisions, is a key determinant of long-term stability. nih.gov

Influence on Viscosity, Spreadability, and Texture

Viscosity: this compound's inherent low viscosity contributes to the formulation of products with a lighter feel. cymitquimica.com In emulsion systems, the viscosity can be further modified by other ingredients. For example, in isopropyl myristate emulsions, the concentration of glycerol and polysorbate 80 was found to directly influence the viscosity of the final product. researchgate.net

Spreadability: A key attribute of this compound is its excellent spreadability. riddhisiddhichemicals.com This property is crucial for products like lotions, creams, and makeup, as it ensures an even application on the skin. riddhisiddhichemicals.comnaturalbulksupplies.com The low viscosity and density of isopropyl myristate, a similar ester, contribute to its high spreadability, a desirable characteristic in cosmetic formulations. atamanchemicals.com

Texture: this compound is instrumental in enhancing the sensory experience of a product. It imparts a silky, non-sticky, and luxurious feel to formulations. riddhisiddhichemicals.com This ester helps to reduce the greasy feeling often associated with other oils and emollients, resulting in a clean and smooth finish. naturalbulksupplies.com In soap formulations, an excess of myristyl myristate can even create a pearlescent effect, giving the skin a glossy appearance. atamanchemicals.com

Thermal Stability and Long-Term Storage Effects

The stability of this compound under various storage conditions is a critical aspect of its utility in formulations. Generally, it exhibits good stability under normal storage conditions. cymitquimica.com For long-term storage, it is recommended to keep this compound in a cool, dry, well-ventilated area, ideally between 15°C and 30°C, and protected from extreme heat, freezing, and direct sunlight. consolidated-chemical.com When stored properly in tightly sealed containers, it typically has a shelf life of 24 months. consolidated-chemical.commyskinrecipes.com

Chemical stability tests indicate that this compound is stable under normal conditions and does not undergo hazardous polymerization. avenalab.com It is also heat tolerant, though avoiding temperatures above 80°C is recommended. myskinrecipes.com

In the context of emulsions, the long-term stability is influenced by the entire formulation. For instance, nanoemulsions containing isopropyl myristate have shown stability at 4°C for several months. researchgate.net However, at room temperature, some formulations may experience coalescence and phase separation over a six-month period, while refrigerated conditions might lead to slight creaming. researchgate.net The addition of certain polymers can either enhance or diminish the stability of isopropyl myristate emulsions, depending on the specific system. researchgate.net

Optimization of Formulation Parameters Using Statistical Methodologies

Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) has proven to be a valuable statistical tool for optimizing formulation processes involving this compound and its structural analogs like isopropyl myristate. ijert.orgnih.govresearchgate.net RSM allows for the efficient exploration of the effects of multiple independent variables on a desired outcome, or response. ijert.orgresearchgate.net

A notable application of RSM was in the optimization of the esterification reaction for producing isopropyl myristate. ijert.orgresearchgate.net In this study, the independent variables were the reflux ratio, feed ratio, and reboiler duty, while the dependent variable was the mole fraction of isopropyl myristate. ijert.orgresearchgate.net The use of RSM, in conjunction with software like Design-Expert, enabled the development of a model to predict the optimal conditions for maximizing the product yield. ijert.orgresearchgate.net The predicted optimal values were then validated experimentally, confirming the high predictive power of the RSM model. ijert.orgresearchgate.net

In another study, RSM with a constrained mixture design was employed to optimize an estradiol-loaded microemulsion containing isopropyl myristate. nih.gov The independent variables were the concentrations of isopropyl myristate, water, and ethanol (B145695), while the dependent variables included viscosity and skin permeation parameters. nih.gov The close agreement between the predicted and observed values for the optimized formulation demonstrated the effectiveness of RSM in pharmaceutical formulation development. nih.gov

Design of Experiments (DOE) Approaches

Design of Experiments (DOE) encompasses a range of statistical techniques, including RSM, used to systematically investigate the relationship between factors affecting a process and the output of that process. In the context of this compound formulations, DOE has been instrumental in optimizing complex systems like nanostructured lipid carriers (NLCs).

One study utilized a simplex-centroid mixture design, a DOE approach, to optimize an NLC formulation containing isopropyl myristate, glycerol monostearate, and stearic acid. psu.ac.th The goal was to achieve optimal entrapment efficiency, particle size, and zeta potential. psu.ac.th The DOE approach allowed for the identification of significant interactions between the lipid components that influenced the characteristics of the NLCs. psu.ac.th The optimized formulation, predicted by the DOE model, exhibited desirable properties for topical application. psu.ac.th

Drug Release Kinetics from Formulations

The release of a drug from a formulation containing this compound is a critical determinant of its therapeutic efficacy. The kinetics of this release process can be influenced by various factors, including the properties of the drug, the composition of the formulation, and the nature of the membrane or skin barrier.

In transdermal drug delivery systems, this compound and its analogs often act as penetration enhancers. ekb.eg Studies have investigated the release kinetics of various drugs from formulations containing isopropyl myristate. For example, the release of caffeine (B1668208) from bioadhesive transdermal films was found to be dependent on the drug loading. nih.gov At low concentrations, where the drug is dissolved, the skin's permeability controls the release. At higher concentrations, where the drug is present in solid form, a burst effect can be observed. nih.gov

The release of meloxicam (B1676189) from transdermal patches was enhanced by the inclusion of isopropyl myristate, which increased the flux of the drug across the skin. ekb.eg Similarly, the permeation of ketotifen (B1218977) fumarate (B1241708) from matrix-type transdermal patches was improved by the presence of isopropyl myristate. ptfarm.pl

The release of drugs from more complex systems like microemulsions and nanostructured lipid carriers has also been studied. The release of fluconazole (B54011) from an isopropyl myristate-based microemulsion showed a significantly higher permeation rate compared to a saturated aqueous solution. globalsciencebooks.info In the case of nanostructured lipid carriers containing egg white hydrolysates and isopropyl myristate, the release profile followed a sustained-release pattern, best described by the Higuchi model. psu.ac.th The release of methyl salicylate (B1505791) from topical patches was found to fit the Korsmeyer-Peppas model. researchgate.net

In Vitro Release Experiments and Permeation Flux Determination

In the realm of pharmaceutical and cosmetic formulation, in vitro release and permeation studies are fundamental for characterizing the performance of topical and transdermal delivery systems. This compound is frequently incorporated into these formulations as a vehicle or penetration enhancer. The determination of its influence on the release and permeation of active pharmaceutical ingredients (APIs) is crucial for product development.

Standard methodologies for these investigations often employ Franz diffusion cells. ekb.egnih.govtandfonline.com These cells consist of a donor and a receptor chamber, separated by a membrane, which can be a synthetic material or excised biological tissue like human cadaver skin or animal skin. ekb.egnih.govtandfonline.comatamanchemicals.com The formulation containing the API and this compound is placed in the donor chamber, while the receptor chamber is filled with a buffer solution, typically maintained at a physiological temperature of 32°C or 37°C. ekb.egtandfonline.comnih.gov Samples are periodically withdrawn from the receptor chamber to quantify the amount of API that has permeated through the membrane over time. ekb.eg

The permeation flux (J), a critical parameter, is determined from the steady-state portion of the cumulative amount of drug permeated per unit area versus time plot. ekb.egtandfonline.com It represents the rate at which the drug crosses the membrane. Research has consistently demonstrated that the inclusion of this compound in a formulation can significantly enhance the permeation flux of various drugs. For instance, in a study with testosterone (B1683101) gels, increasing the concentration of this compound from 0% to 2% resulted in an 11-fold increase in testosterone flux across human cadaver skin. nih.gov Similarly, this compound has been shown to be a more effective penetration enhancer for terbutaline (B1683087) sulfate (B86663) compared to methyl laureate and isopropyl lanolate, leading to a more pronounced increase in permeation flux. atamanchemicals.comatamanchemicals.com

The enhancement ratio (ER) is another important metric, calculated by dividing the flux of the drug from a formulation containing an enhancer by the flux from a control formulation without the enhancer. ekb.eg For example, a study on meloxicam transdermal patches reported a significant enhancement in flux with the inclusion of this compound. ekb.eg

The following table presents data from various studies on the effect of this compound on the permeation flux of different active ingredients.

Active IngredientVehicle/FormulationMembranePermeation Flux (μg/cm²/h)Enhancement Ratio (ER)Reference
MeloxicamTransdermal PatchSynthetic Membrane83.789- ekb.eg
Insulin (B600854)MicroemulsionExcised Mouse Skin2.45- nih.gov
TestosteroneCarbopol Gel (2% IPM)Human Cadaver Skin~1.5 (calculated from 11-fold increase)11 nih.gov
Daphnetin (B354214)Isopropyl MyristateRat Skin-- tandfonline.com
GranisetronIsopropyl MyristateExcised Rabbit Abdominal Skin-- researchgate.net

Analysis of Diffusion Coefficients

The diffusion coefficient (D) is a measure of the rate at which a substance diffuses through a particular medium. In the context of transdermal drug delivery, it quantifies the ease with which a drug molecule moves through the skin, particularly the stratum corneum, or a synthetic membrane. This compound can influence this parameter by altering the properties of the membrane or the thermodynamic activity of the drug within the formulation.

Studies have shown that this compound can increase the diffusion coefficient of drugs. atamanchemicals.com This is often attributed to its ability to fluidize the lipid bilayers of the stratum corneum, thereby reducing the resistance to drug diffusion. atamanchemicals.com For example, in a study investigating the effects of binary enhancers on estradiol (B170435) transport, it was found that this compound played a significant role in increasing the drug's diffusivity in the stratum corneum. atamanchemicals.com The diffusivity of estradiol increased by a factor of eight when moving from neat this compound to a 50% isopropanol (B130326) in this compound mixture. atamanchemicals.com

The determination of the diffusion coefficient is often derived from permeation data using Fick's laws of diffusion. The lag time (tL), which is the time it takes for the permeation to reach a steady state, is inversely related to the diffusion coefficient. A shorter lag time generally indicates a higher diffusion coefficient.

The table below provides examples of diffusion coefficients determined in studies involving this compound.

Active IngredientFormulation ComponentMembraneDiffusion Coefficient (cm²/s)Reference
Terbutaline SulfateIsopropyl Myristate-Pronounced enhancing effect noted atamanchemicals.comatamanchemicals.com
EstradiolIsopropyl Myristate/IsopropanolStratum CorneumIncreased by 8 times with 50% IPA atamanchemicals.com
Hydrocortisone (B1673445)Isopropyl MyristateHuman Stratum CorneumDecreased researchgate.net
Diclofenac PotassiumIsopropyl MyristateHairless Rabbit Skin- asianpubs.org

It is important to note that the effect of this compound on the diffusion coefficient can be complex and may depend on the specific drug and formulation. For instance, one study on hydrocortisone found that this compound actually decreased the diffusion coefficient in the human stratum corneum. researchgate.net This was attributed to the induction of a more densely packed lipid bilayer structure by this compound. researchgate.net

Identification of Fickian and Non-Fickian Diffusion Mechanisms

The mechanism of drug release from a formulation is a critical aspect of its performance. Drug release kinetics can be broadly categorized into Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport (zero-order). The Korsmeyer-Peppas model is a widely used mathematical equation to elucidate the drug release mechanism from a matrix system. nih.govresearchgate.net The model is described by the equation:

Mt/M∞ = ktn

where Mt/M∞ is the fraction of drug released at time t, k is the release rate constant, and n is the diffusion exponent, which is indicative of the release mechanism.

Fickian Diffusion (n ≈ 0.5): This mechanism is characterized by drug diffusion being the dominant process controlling release. The rate of release is proportional to the square root of time. researchgate.netresearchgate.net Formulations where the polymer chains relax rapidly are likely to exhibit Fickian diffusion. vt.edu

Non-Fickian (Anomalous) Transport (0.5 < n < 1.0): In this case, both drug diffusion and polymer relaxation (swelling or erosion) contribute to the drug release. researchgate.netresearchgate.net This is often observed in systems where the rates of diffusion and polymer relaxation are comparable.

Case-II Transport (n = 1.0): This indicates that the drug release is primarily controlled by the swelling or erosion of the polymer matrix, following zero-order kinetics. researchgate.netresearchgate.net

Studies involving this compound have reported both Fickian and non-Fickian diffusion mechanisms. For example, in a study of insulin-loaded microemulsions, where this compound was used as the oil phase, the diffusion exponent (n) values ranged from 0.526 to 0.912, indicating a non-Fickian, or "anomalous," release mechanism. nih.gov This suggests that both diffusion and changes in the microemulsion structure influenced insulin permeation. nih.gov

Conversely, other research has pointed towards Fickian diffusion. In a study on a drug-in-adhesive transdermal patch, the incorporation of this compound as a plasticizer was found to increase the release of blonanserin (B195606). researchgate.netnih.gov While the specific diffusion exponent was not explicitly stated in the abstract, the plasticizing effect would enhance the mobility of the drug within the adhesive matrix, a characteristic often associated with a move towards Fickian diffusion.

The following table summarizes the diffusion mechanisms identified in various studies involving this compound.

FormulationActive IngredientDiffusion Exponent (n)Release MechanismReference
MicroemulsionInsulin0.652Non-Fickian nih.gov
MicroemulsionInsulin0.535Non-Fickian nih.gov
Transdermal Delivery SystemFurosemide (B1674285)-Fickian (without HPMC) researcher.life
Transdermal Delivery SystemFurosemide-Non-Fickian (with HPMC) researcher.life

The choice of polymers and other excipients in the formulation plays a significant role in determining the release mechanism. For instance, a study on furosemide transdermal systems indicated that formulations without HPMC followed Fickian diffusion, while those with HPMC exhibited non-Fickian transport. researcher.life

Environmental Fate and Sustainability Research

Life Cycle Sustainability Assessment (LCSA) of Production Processes

A Life Cycle Sustainability Assessment (LCSA) provides a framework for evaluating the environmental, economic, and social impacts of a product throughout its life cycle. For isobutyl myristate, this assessment is crucial for comparing the different manufacturing routes.

The production of this compound can be achieved through two primary methods: traditional chemical synthesis and modern enzymatic synthesis. These routes have significantly different environmental footprints.

Chemical Synthesis: This conventional method typically involves the esterification of myristic acid and isobutanol using strong acid catalysts, such as sulfuric or p-toluenesulfonic acid, at high temperatures. alfa-chemistry.com This process is effective but presents several environmental drawbacks, including high energy consumption, the use of corrosive and hazardous catalysts, and the generation of waste streams that require treatment. ijoer.commdpi.com The resulting product may also require extensive purification steps to remove color and odor, further increasing the environmental impact. ijoer.com

Enzymatic Synthesis: A more sustainable alternative utilizes lipase (B570770) enzymes as biocatalysts. This "green chemistry" approach offers several advantages. ijoer.comvito.be The reactions are conducted under much milder temperature and pressure conditions, leading to significant energy savings. vito.be Enzymes are highly specific, which minimizes the formation of by-products and results in a higher-purity product that requires less downstream processing. ijoer.com Furthermore, the enzymes can be immobilized and reused, reducing waste. mdpi.com Projects focused on chemoenzymatic processes aim to reduce waste production by at least 50%. vito.be While specific quantitative LCSA data for this compound is not widely available, studies on similar esters like isopropyl myristate confirm the significantly lower environmental impact of the enzymatic route.

Table 7.1: Qualitative Comparison of Production Routes

Feature Chemical Synthesis Enzymatic Synthesis
Catalyst Strong acids (e.g., sulfuric acid) Lipase enzymes
Temperature High Mild
Pressure Often elevated Atmospheric
By-products More side reactions and impurities High specificity, fewer by-products
Energy Use High Low
Waste Catalyst and purification waste Minimal, catalyst is often reusable
Product Purity Lower, requires purification High

The choice of production route directly influences the carbon footprint of this compound. The enzymatic process is associated with a substantially lower carbon footprint compared to its chemical counterpart.

The primary sources of CO2 emissions in the chemical process are the high energy inputs for heating and purification and the production of the chemical catalysts themselves. In contrast, the enzymatic route's lower energy demand and use of biological, renewable catalysts lead to a significant reduction in greenhouse gas emissions. vito.be

While specific figures for this compound are not detailed in the available literature, research on analogous processes provides insight into the potential reductions. For instance, the INCITE project, which focuses on developing chemoenzymatic processes, targets a reduction in CO2 emissions of at least 20%. vito.be Similarly, life cycle assessments for other enzymatically produced emollients have shown the potential for a CO2 footprint reduction of up to 67% compared to conventional chemical methods. evonik.com Studies on the closely related isopropyl myristate show that the enzymatic process can reduce CO2 equivalent emissions to as low as 0.25 tons per ton of product, a fraction of the emissions from some conventional methods. researchgate.netmagritek.com This indicates a strong potential for significant CO2 emission reductions by adopting enzymatic synthesis for this compound.

Waste Treatment and Hazardous Waste Formation Reduction

The management of waste streams containing this compound is guided by its chemical properties and environmental behavior. Disposal of this compound is generally handled as normal industrial waste, for which collection by a specialized disposal company is recommended. madarcorporation.com Regulations at the local and national levels should always be followed for the proper disposal of the substance and its packaging. madarcorporation.comhekserij.nl

From an environmental perspective, this compound is considered readily biodegradable. kao.com This characteristic is crucial for its fate in waste treatment systems. When discharged into wastewater, it is expected to be efficiently removed in wastewater treatment plants (WWTPs). kao.com Research indicates that this compound, at a concentration of 100 mg/L, achieved 94% of its theoretical chemical oxygen demand in 28 days in a closed bottle test using a municipal wastewater inoculum, suggesting that biodegradation is a significant environmental fate process. nih.govatamanchemicals.comnih.gov Due to its rapid degradation, the risk to environmental organisms is considered negligible. kao.com

Beyond its behavior in conventional treatment systems, research has explored the use of this compound as an active agent in treating industrial wastewater. Studies have shown its potential as a lipophilic sorbent for removing organic pollutants. vibgyorpublishers.orgresearchgate.net One study investigated its use for treating cleaning wastewater from the wood floor industry, which had a high organic load. scispace.com The findings indicated that this compound could effectively reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). scispace.com

Another application in wastewater treatment is for pH adjustment. Research has demonstrated that this compound can be used to neutralize acidic wastewater. vibgyorpublishers.orgscispace.com This is attributed to the dissolution of elements like calcium, potassium, and magnesium present in the cosmetic-grade material used in the study. vibgyorpublishers.org

The following table summarizes research findings on the use of this compound in wastewater treatment.

Table 1: Efficiency of this compound in Wastewater Treatment

Parameter Initial Value Treatment Conditions Result Source
COD Reduction High organic load wastewater Contact time with this compound Significant reduction in COD scispace.com
TOC Reduction High organic load wastewater Batch sorption system with 160 g/L of this compound Significant reduction in TOC scispace.com
pH Adjustment Acidic industrial wastewater Contact time of 5 minutes with this compound Fast and sharp increase in pH vibgyorpublishers.orgscispace.com

| Biodegradation | 100 mg/L this compound | 28 days in municipal wastewater inoculum | 94% of Chemical Oxygen Demand reached | nih.govatamanchemicals.comnih.gov |

Reducing the formation of hazardous waste is a key aspect of sustainable chemical management. For this compound, this involves proper handling and exploring greener production methods. Standard procedures recommend preventing spills from entering sewers and public waters by using absorbents like sand or earth for containment. hekserij.nlacme-hardesty.comknowde.com In case of spills, the material should be collected and placed in an approved container for proper disposal. knowde.com

Under normal storage and use conditions, hazardous decomposition products are not expected to form. hekserij.nl However, combustion can emit toxic fumes. madarcorporation.com Therefore, waste generation should be minimized wherever possible, and surplus or non-recyclable products should be disposed of through a licensed waste disposal contractor. knowde.com

Advances in biotechnology offer pathways to reduce the environmental impact of production. Research into the enzymatic synthesis of this compound presents a greener alternative to traditional chemical methods. researchgate.net One study highlighted that an enzymatic process could lead to a reduced emission rate of 0.25 tons of CO2 equivalent per ton of this compound produced, underscoring a lower environmental footprint. researchgate.net This approach not only reduces potential hazardous waste but also aligns with principles of green chemistry.

The ecotoxicity profile of this compound is also a relevant factor in its environmental fate and waste management.

Table 2: Ecotoxicity Data for this compound

Test Organism Test Type Duration Result Source
Zebra fish (Danio rerio) LC50 96 hours 8,400 mg/L knowde.com
Lepomis macrochirus LC50 > 1000 mg/L hekserij.nl
Water flea (Daphnia magna) EC50 48 hours > 100 mg/L knowde.com
Green algae (Desmodesmus subspicatus) EC50 72 hours > 100 mg/L hekserij.nl

| Bacteria (Pseudomonas putida) | EC0 | 30 minutes | > 10,000 mg/L | knowde.com |

Toxicology and Safety Research Academic and Methodological Focus

Ocular Irritation Investigations

Investigations into the ocular irritation potential of isobutyl myristate have shown it to produce no evidence of eye irritation. cir-safety.org

For comparison, studies on related myristate esters provide further insight. Undiluted myristyl myristate produced only minimal ocular irritation in rabbit eyes according to the Draize eye irritation scale. cir-safety.org Similarly, multiple studies using undiluted isopropyl myristate in the Draize rabbit eye test resulted in only minimal eye irritation. cir-safety.org A safety data sheet for isopropyl myristate notes that it may cause eye irritation, with symptoms like redness, itching, and discomfort, and prolonged contact may lead to chemical conjunctivitis. knowde.com Another source indicates it produces mild irritation of the rabbit eye. epa.gov

Table 3: Ocular Irritation Study Results

Test Substance Species Findings Citation
This compound Not specified No evidence of eye irritation cir-safety.org
Undiluted Myristyl Myristate Rabbit Minimal ocular irritation cir-safety.org
Undiluted Isopropyl Myristate Rabbit Minimal eye irritation cir-safety.org
Isopropyl Myristate Not specified May cause eye irritation (redness, itching, discomfort) knowde.com
Isopropyl Myristate Rabbit Mild irritation epa.gov

Inhalation Toxicity Research

Currently, there is no specific data available on the inhalation toxicity of this compound. cir-safety.org However, research on product formulations containing the related compound, isopropyl myristate, has been conducted.

In one acute inhalation toxicity study, rats were exposed for one hour to an aerosol antiperspirant with an isopropyl myristate concentration of 33-41 mg/L. cir-safety.orgnih.gov During the exposure, the animals showed signs of lethargy and slight muzzle and eye discharge, but they returned to normal appearance and behavior throughout the 14-day post-exposure observation period. nih.gov No deaths or evidence of systemic toxicity were found at necropsy. cir-safety.orgnih.gov Another study exposed rats to an antiperspirant with an isopropyl myristate concentration of 9.7 mg/L for four 1-hour periods separated by fresh air, which resulted in no significant adverse effects, deaths, or abnormal findings at necropsy. cir-safety.orgnih.gov A 13-week inhalation study on guinea pigs exposed to an aerosol antiperspirant containing 16-20% isopropyl myristate was also conducted. cir-safety.org

While one safety data sheet indicates that isopropyl myristate is not expected to be an inhalation hazard under normal handling due to its low vapor pressure, it also states that inhalation of mist or vapor from heated material may cause respiratory tract irritation. knowde.com

Systemic Absorption and Metabolism Research

The systemic absorption of this compound is expected to be low. Aliphatic esters like this compound are likely to be hydrolyzed in vivo to their corresponding alcohol (isobutanol) and acid (myristic acid), which are then further metabolized. cir-safety.org Myristic acid is a common fatty acid found in many fats and is not toxic when ingested. cir-safety.org

Research on isopropyl myristate provides more specific details on absorption and metabolism. The dermal absorption of isopropyl myristate is predicted to be very low. drugbank.com In vitro skin permeation experiments using human epidermis showed that topically applied isopropyl myristate was largely retained in the stratum corneum and was not detected in the receptor fluid of diffusion cells. nih.govdrugbank.com Any isopropyl myristate that is absorbed is expected to be rapidly hydrolyzed to myristic acid and isopropanol (B130326). nih.govalfa-chemistry.com These metabolites are then further metabolized and excreted without accumulating in the body. alfa-chemistry.com This favorable pharmacokinetic profile supports its safe use in topical applications. alfa-chemistry.com Isopropyl myristate's ability to disrupt the lipid structure of the stratum corneum is what makes it an effective skin penetration enhancer for other substances. alfa-chemistry.com

Retention in Stratum Corneum versus Systemic Absorption

Specific research studies detailing the retention of this compound in the stratum corneum versus its systemic absorption were not found in the available literature. In contrast, studies on its isomer, Isopropyl Myristate, indicate it is largely retained in the stratum corneum with a very low rate of dermal absorption. thegoodscentscompany.comdrugbank.compharmacompass.com

Metabolic Pathways (Hydrolysis to Myristic Acid and Isobutanol)

Esters such as this compound are subject to metabolic processes in the body. Research on structurally related fatty acid isobutyl esters indicates they undergo enzymatic hydrolysis. This chemical change results in the cleavage of the ester bond to form its constituent alcohol and fatty acid. For this compound, this metabolic pathway would yield Isobutanol and Myristic Acid. These cleavage products are then further metabolized by the body.

Table 1: Metabolic Pathway of this compound

Initial Compound Metabolic Process Resulting Metabolites
This compound Enzymatic Hydrolysis Myristic Acid

Mutagenicity and Carcinogenicity Research

Studies on Co-carcinogenic Effects (e.g., with Benzo[a]pyrene)

No studies specifically investigating the co-carcinogenic effects of this compound with carcinogens like Benzo[a]pyrene were identified in the reviewed literature. However, research on the related compound, Isopropyl Myristate, has shown that a mixture of Isopropyl Myristate and isopropyl alcohol accelerated the carcinogenic activity of Benzo[a]pyrene on the skin of mice. cir-safety.orgatamanchemicals.comatamanchemicals.comscribd.com

Observations on Neoplasm Production in Animal Models

The available scientific literature lacks specific studies on neoplasm production in animal models following exposure to this compound. Carcinogenicity studies have been conducted on Isopropyl Myristate, which was reported not to be carcinogenic when applied to the skin of mice. atamanchemicals.comcir-safety.orgnii.ac.jp

Phototoxicity Studies

No academic studies focused on the phototoxicity of this compound were found. For comparison, product formulations containing Isopropyl Myristate have been studied, showing no evidence of phototoxicity or photo-contact allergenicity in human studies. cir-safety.orgatamanchemicals.comcir-safety.orgmst.dk

Research on Contact Allergy and Dermatitis

Specific research on contact allergy and dermatitis related to this compound is not detailed in the available literature. Isopropyl Myristate has been identified as a potential, though very weak, contact allergen in some individuals. ewg.orgskinallergyjournal.comnih.gov

Table 2: List of Compounds Mentioned

Compound Name
Benzo[a]pyrene
Butyl Myristate
Isobutanol
This compound
Isopropyl Myristate

Structure Activity Relationship Sar Studies and Modeling

Influence of Molecular Structure on Skin Penetration Enhancement Efficacy

The molecular structure of Isobutyl myristate, specifically the nature of its alcohol and fatty acid chains, plays a crucial role in its function within topical and transdermal formulations. As an ester of myristic acid (a C14 fatty acid) and isobutanol (a branched four-carbon alcohol), its physicochemical properties are balanced between lipophilicity and a modest polar character, influencing its interaction with the stratum corneum, the primary barrier of the skin.

The efficacy of skin penetration enhancers is often related to their ability to disrupt the highly ordered lipid lamellae of the stratum corneum. The structure of this compound, featuring a saturated 14-carbon fatty acid tail, provides the lipophilicity necessary to intercalate into the lipid bilayer of the skin. The branching in the isobutyl head group is a key structural feature. Compared to a linear butyl group, the branched isobutyl moiety can create more significant disruption in the ordered packing of the stratum corneum lipids. This disruption increases the fluidity of the lipid matrix, thereby creating transient pathways that facilitate the permeation of other active compounds through the skin.

While direct comparative studies focusing solely on this compound's penetration enhancement are not extensively detailed in publicly available literature, its inclusion in various cosmetic and transdermal therapeutic system patents underscores its utility. It is often employed as a plasticizer or emollient in patches and creams. google.comgoogle.comgoogleapis.com In these contexts, this compound helps to maintain the flexibility of the formulation and ensures good contact with the skin, which indirectly supports the absorption of active ingredients. Its role is also significant in nanoemulsions, where it can constitute part of the oil phase, influencing the stability and interfacial tension of the formulation at the skin surface. google.com Structure-activity relationship (SAR) principles suggest that the balance of its lipophilic tail and the steric hindrance from its branched head group are determinant factors for its function at the skin interface. The Cosmetic Ingredient Review (CIR) expert panel has assessed this compound along with other alkyl esters, concluding that their functions are related through similar structure-activity relationships. cir-safety.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the environmental and biological fate of chemicals like this compound based on their molecular structure. For this compound, which is often part of a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance group identified as "Fatty acids, C16-18 and C18-unsatd., iso-Bu esters," QSAR models provide essential data for regulatory assessments. europa.eu

The potential for atmospheric degradation is also estimated using QSAR. The half-life for the reaction of this compound with hydroxyl radicals in the atmosphere is estimated to be short, suggesting it would be degraded relatively quickly in the air. science.gov

Table 1: Predicted Physicochemical and Environmental Fate Properties for this compound and Related Isobutyl Esters This table presents data derived from QSAR models and experimental results for the UVCB substance group "Fatty acids, C16-18 and C18-unsatd., iso-Bu esters," which includes this compound.

PropertyValue / PredictionImplicationSource
Molecular Weight Range 312.54 - 340.60 g/mol Favorable for absorption. europa.eu
Log Pow (Octanol/Water Partition Coefficient) 8.65 - 9.42 (Calculated)High lipophilicity; likely to partition to soil/sediment. europa.eu
Water Solubility < 0.15 mg/LPoorly soluble in water. europa.eu
Vapour Pressure 1.35E-05 - 1.68E-04 Pa at 20°C (Calculated)Low volatility. europa.eu
Biodegradation Readily biodegradableNot expected to persist in the environment. europa.eu
Biological Fate Expected to undergo enzymatic hydrolysisMetabolized into constituent alcohol and fatty acids. europa.eu

Correlating Molecular Features with Biocompatibility and Interfacial Interactions

The molecular features of this compound are directly correlated with its biocompatibility and its behavior at interfaces, such as the boundary between a formulation and the skin or within an emulsion. Its use in cosmetics and as a plasticizer in medical-grade adhesives points to a favorable biocompatibility profile. cir-safety.orggoogle.com

Biocompatibility: this compound's structure, being an ester of a naturally occurring fatty acid (myristic acid) and an alcohol, contributes to its biocompatibility. Upon absorption, it is expected to be hydrolyzed by esterase enzymes into myristic acid and isobutanol. europa.eu Myristic acid is a common fatty acid in the human body, and isobutanol can be metabolized. This metabolic pathway minimizes the potential for long-term toxicity. Its application as a plasticizer in adhesive compositions for surgical therapy further supports its biocompatible nature. google.com The creation of materials with desirable biomedical characteristics, such as biocompatibility, is a key focus in the advancement of medical devices. science.gov

Interfacial Interactions: As an amphiphilic molecule, this compound possesses both a non-polar (hydrophobic) fatty acid chain and a polar (hydrophilic) ester group. This structure dictates its behavior at oil-water interfaces. In emulsions, it can act as a co-surfactant or as the oil phase itself, reducing interfacial tension and stabilizing the formulation. google.com Its long hydrophobic chain readily interacts with other lipids, while the ester headgroup provides some polarity. This allows it to function effectively as an emollient, spreading easily on the skin surface and integrating with the skin's lipid barrier. This interaction can help to soften the skin and reduce transepidermal water loss. Its role in magnetic recording media has also been noted, where it can influence properties at the interface between different material layers. epo.org The use of alginate as a biomaterial support for enzyme immobilization has been studied due to its biocompatibility and non-toxicity, highlighting the importance of these features in various applications. researchgate.net

Emerging Research Areas and Future Directions

Novel Applications in Material Science and Chemical Engineering

The inherent properties of Isobutyl Myristate, such as its hydrophobicity, low viscosity, and plasticizing effects, make it a candidate for innovation in material science.

Research into eco-friendly materials has identified fatty acid esters as promising components for enhancing the properties of bioplastics and formulating biodegradable coatings. While direct research on this compound in bioplastics is nascent, studies on the analogous compound Isopropyl Myristate (IPM) highlight a clear path forward. IPM has been successfully incorporated into polyether-urethane films as a modifying agent to create protective, biocompatible coatings for implantable medical devices. nih.govresearchgate.net This work demonstrates that such esters can improve water resistance and modify surface properties, which is critical for developing high-performance bioplastic packaging designed to reduce environmental impact. nih.govmdpi.com The future application for this compound lies in its potential use as a bio-based plasticizer and functional additive to improve the flexibility and durability of biopolymers, helping to overcome common issues like brittleness. mdpi.com

This compound's traditional use as a lubricant and plasticizer is evolving towards more demanding, high-performance applications. Research on IPM confirms its utility in specialty lubricants and metalworking fluids due to its lubricating and solvent properties. silverfernchemical.comniranchemical.com Future research is expected to focus on leveraging this compound in the formulation of advanced biodegradable lubricants. Its ester structure suggests good thermal stability and lubricity, making it a potential green alternative to petroleum-based oils in specialized industrial applications. As a plasticizer, its integration into complex polymer systems beyond PVC is an area of interest, particularly in materials requiring flexibility and resistance to leaching. mdpi.com

A promising frontier for this compound is in the field of biomedical devices, specifically in the modification of biosensor membranes. Research has shown that Isopropyl Myristate can act as a plasticizer and a surface-modifying agent in membranes used for implantable sensors. nih.gov When incorporated into polyurethane membranes, IPM alters the surface energy and reduces water permeability, which is crucial for protecting sensitive electronic components from the body's aqueous environment. mdpi.comresearchgate.net In other studies, IPM has been used to impregnate nitrocellulose filters to create stable, biomimetic membranes that can be used to study the interactions of chemical compounds with biological barriers. mdpi.com These findings strongly suggest that this compound could be similarly employed to control the permeability and enhance the biocompatibility of biosensor membranes, potentially improving their long-term stability and in-vivo performance.

Advanced Spectroscopic Applications in Formulation Science and Process Monitoring

Spectroscopic techniques are fundamental to understanding the behavior of this compound in complex mixtures and for monitoring its synthesis. The production of its analog, IPM, is routinely monitored and characterized using methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (1H and 13C NMR). magritek.com

Advanced spectroscopic studies have been used to investigate the specific interactions of IPM within formulations. For instance, FTIR and Raman spectroscopy have been employed to confirm the dispersion and miscibility of IPM in polyurethane films, revealing how it integrates into the polymer matrix at different concentrations. nih.govresearchgate.net In another area, neutron diffraction and deuterium (B1214612) labeling have been used to elucidate the mode of action of IPM as a skin penetration enhancer on a molecular scale, showing how it perturbs the lipid structure in model membranes. nih.gov These advanced methods represent the future of formulation science for this compound, enabling a deeper, molecular-level understanding of its function and optimizing its performance in final products.

Integration of Computational Modeling with Experimental Research for Predictive Formulations

The development of new formulations is increasingly being accelerated by computational modeling, which can predict material properties and interactions, thereby reducing the need for extensive trial-and-error experimentation. mdpi.com In the context of fatty acid esters like this compound, computational tools are already being applied to optimize production processes. For example, software such as ASPEN PLUS and HYSYS, combined with Response Surface Methodology and MATLAB, has been used to simulate and optimize the enzymatic and reactive distillation production of Isopropyl Myristate. magritek.comijert.orgscispace.com These models help in determining the ideal reaction conditions to maximize yield and purity.

The future direction is to extend these computational approaches from process optimization to predictive formulation. Molecular dynamics simulations could provide insights into the interplay between this compound and other excipients at the molecular level. mdpi.com Such in-silico tools can predict how the addition of this compound might affect properties like emulsion stability, drug solubility, and skin permeability, guiding formulation scientists to more effective and stable product designs. mdpi.com

Development and Upscaling of Sustainable Production Technologies

A significant research thrust is the shift from traditional chemical synthesis to more sustainable, "green" production methods for fatty acid esters. The conventional synthesis of IPM, for instance, uses chemical catalysts at high temperatures, which is energy-intensive and can generate waste. ijoer.comalfa-chemistry.com

Emerging research has heavily focused on lipase-catalyzed enzymatic synthesis as an eco-friendly alternative. ijoer.com Studies have detailed the successful production of IPM using immobilized lipases from sources like Candida antarctica (often marketed as Novozym 435) and Bacillus cereus. nih.govresearchgate.netresearchgate.net This green methodology offers high conversion rates under mild conditions, reduces environmental impact, and yields a high-purity product. magritek.com Research has optimized various parameters for this process, including temperature, substrate molar ratio, and catalyst loading, often within continuous packed-bed reactors to demonstrate scalability. nih.govresearchgate.netfao.org This body of work provides a robust and well-documented blueprint for the development and upscaling of sustainable production technologies for this compound.

Below is a table summarizing typical findings from the enzymatic synthesis of Isopropyl Myristate, which informs the expected parameters for this compound production.

Enzyme/CatalystReactor TypeKey ParametersAchieved Conversion RateReference
Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435)Packed-Bed ReactorMolar Ratio (Alcohol:Acid): 15:1 Residence Time: 30 min System: Intermediate water removal98.5% nih.govresearchgate.net
Immobilized Candida antarctica LipaseBatch ReactorMolar Ratio (Alcohol:Acid): 8:1 Temperature: 60°C Catalyst Load: 4% w/w Time: 2.5 h92.4% magritek.com
Immobilized Lipase from Bacillus cereusBatch Reactor (in n-heptane)Substrate Conc.: 100 mM each Temperature: 65°C Time: 15 h66.0 mM product formed researchgate.net
Novozym 435Batch ReactorMolar Ratio (Alcohol:Acid): 15:1 Temperature: 60°C Catalyst Load: 4% w/w Agitation: 150 rpm87.65% researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.